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  • Product: Pyridazin-4-ylhydrazine;dihydrochloride
  • CAS: 2309466-57-5

Core Science & Biosynthesis

Foundational

Pyridazin-4-ylhydrazine Dihydrochloride: Structural Properties, Mechanistic Synthesis, and Applications in Drug Discovery

Abstract Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5) is a highly versatile nitrogen-containing heterocyclic building block. Characterized by an electron-deficient pyridazine core coupled with a highly nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5) is a highly versatile nitrogen-containing heterocyclic building block. Characterized by an electron-deficient pyridazine core coupled with a highly nucleophilic hydrazine moiety, it serves as a privileged scaffold in modern medicinal chemistry. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic pathways, and its critical role in developing targeted therapeutics, including Tropomyosin receptor kinase A (TrkA) and Ubiquitin-specific protease 1 (USP1) inhibitors.

Chemical Identity and Structural Properties

Pyridazin-4-ylhydrazine is a heterocyclic compound that integrates a diazine ring (pyridazine) with a hydrazine functional group. In its dihydrochloride salt form, the basic nitrogen atoms (both on the hydrazine moiety and the pyridazine ring) are protonated, significantly enhancing the molecule's solubility in polar solvents and its stability against ambient oxidation [1].

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring renders the C4 position highly electrophilic in the parent halogenated precursors, while the resulting hydrazine derivative exhibits potent nucleophilicity. This dual electronic character makes it an ideal intermediate for complex cyclization and condensation reactions.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
IUPAC Name pyridazin-4-ylhydrazine;dihydrochloride
CAS Number 2309466-57-5 (Dihydrochloride) 117044-03-8 (Monohydrochloride)
Molecular Formula C4​H6​N4​⋅2HCl ( C4​H8​Cl2​N4​ )
Molecular Weight 183.04 g/mol (Dihydrochloride)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, and ethanol; insoluble in non-polar organics
Reactivity Profile Undergoes condensation with aldehydes/ketones; participates in cyclization to form fused heterocycles [1]

Mechanistic Chemistry: Synthesis and Reactivity

The SN​Ar Synthetic Pathway

The synthesis of Pyridazin-4-ylhydrazine dihydrochloride is governed by a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The reaction typically utilizes a 4-halopyridazine (e.g., 4-chloropyridazine) and hydrazine hydrate.

Causality in Experimental Design:

  • Nucleophilic Attack: Hydrazine is an alpha-effect nucleophile, making it exceptionally reactive. It attacks the C4 carbon of the pyridazine ring.

  • Ring Activation: The adjacent nitrogen atoms in the pyridazine ring withdraw electron density via inductive and resonance effects, stabilizing the intermediate Meisenheimer complex and facilitating the expulsion of the chloride leaving group.

  • Solvent Selection: Ethanol or Dimethylformamide (DMF) are chosen because they dissolve both the organic precursor and the polar hydrazine, while their boiling points allow for optimal reflux temperatures to overcome the activation energy barrier [2].

  • Salt Formation: The addition of hydrochloric acid forces the protonation of the basic nitrogen centers, precipitating the dihydrochloride salt. This step acts as an in-situ purification mechanism, driving the equilibrium forward and isolating the product from unreacted starting materials.

Synthesis A 4-Halopyridazine (Electrophile) C SNAr Reaction (Reflux in EtOH/DMF) A->C B Hydrazine Hydrate (Nucleophile) B->C D Pyridazin-4-ylhydrazine Dihydrochloride C->D Protonation (HCl) E Cyclization (One-carbon synthon) D->E G Condensation (Aldehydes/Ketones) D->G F Triazolo[4,3-b]pyridazines (Bioactive Scaffold) E->F H Hydrazone Derivatives G->H

Synthesis workflow and downstream reactivity of Pyridazin-4-ylhydrazine.

Applications in Drug Development

Pyridazin-4-ylhydrazine is not a final therapeutic agent but a crucial pharmacophore building block used to synthesize advanced inhibitors targeting specific oncological and neurological pathways.

TrkA Kinase Inhibitors for Pain and Oncology

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TrkA signaling axis is heavily implicated in chronic pain sensitization and the survival of tumor cells, particularly in bone metastases [3]. By reacting Pyridazin-4-ylhydrazine with specific cyanoguanidine or urea derivatives, researchers synthesize bicyclic compounds that act as potent, competitive inhibitors of the TrkA ATP-binding pocket. These inhibitors block the downstream PI3K/Akt and MAPK/ERK pathways, inducing analgesia and apoptosis in proliferating osteoblasts [3].

USP1 Inhibitors for DNA Damage Repair

Ubiquitin-specific protease 1 (USP1) regulates DNA damage repair mechanisms. In oncology, inhibiting USP1 sensitizes cancer cells to DNA-damaging agents. Pyridazine-hydrazine derivatives are utilized to construct the heterocyclic cores of small-molecule USP1 inhibitors, disrupting the enzyme's ability to deubiquitinate target proteins[4].

TrkA NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Activates PI3K PI3K / Akt Pathway TrkA->PI3K Phosphorylation MAPK MAPK / ERK Pathway TrkA->MAPK Phosphorylation Inhibitor Pyridazine-derived Inhibitor Inhibitor->TrkA Competitive Binding Block Apoptosis & Analgesia Inhibitor->Block Induces Outcome Pain Sensitization & Tumor Cell Survival PI3K->Outcome MAPK->Outcome

Mechanism of action for Pyridazine-derived TrkA Kinase Inhibitors.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of the intermediate and its subsequent cyclization into a bioactive scaffold.

Protocol A: Synthesis of Pyridazin-4-ylhydrazine Dihydrochloride

Objective: Achieve high-purity SN​Ar conversion.

  • Preparation: Dissolve 10.0 mmol of 4-chloropyridazine in 20 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Addition: Slowly add 30.0 mmol (3 eq) of hydrazine hydrate dropwise at 0∘C to control the initial exothermic reaction.

  • Reflux: Heat the mixture to reflux ( 80∘C ) for 4–6 hours. Causality: TLC monitoring (DCM:MeOH 9:1) is required to confirm the disappearance of the highly mobile 4-chloropyridazine spot.

  • Salt Formation: Cool the mixture to room temperature. Bubble dry HCl gas through the solution (or add concentrated aqueous HCl) until the pH reaches ~2.

  • Isolation: The dihydrochloride salt will precipitate as a white/off-white solid. Filter under vacuum, wash with cold ethanol and diethyl ether to remove unreacted hydrazine, and dry under high vacuum.

Protocol B: Cyclization to Triazolo[4,3-b]pyridazine

Objective: Construct a fused bicyclic system for kinase library screening.

  • Condensation: Suspend 2.0 mmol of Pyridazin-4-ylhydrazine dihydrochloride in 10 mL of triethyl orthoformate (which acts as both solvent and one-carbon synthon).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA). Causality: The acid catalyzes the formation of the intermediate hydrazone by activating the orthoester.

  • Cyclization: Heat the mixture to 120∘C for 12 hours. The primary amine of the hydrazine attacks the synthon, followed by an intramolecular attack by the pyridazine ring nitrogen, ejecting ethanol as a byproduct.

  • Purification: Concentrate the mixture in vacuo. Neutralize with 1M NaOH, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the fused triazolo-pyridazine core [2].

References

  • EvitaChem. "Buy 4-Hydrazinylpyridazine hydrochloride (EVT-1473403) | 117044-03-8". EvitaChem Catalog.
  • BenchChem. "3,6-Dimethylpyridazin-4-ol Synthesis via 4-hydrazinylpyridazine". BenchChem Technical Guides.
  • Google Patents. "WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain". WIPO Patent Database.
  • Google Patents. "WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof". WIPO Patent Database.
Exploratory

Pyridazin-4-ylhydrazine Dihydrochloride (CAS 2309466-57-5): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Executive Summary In the realm of modern medicinal chemistry and agrochemical development, nitrogen-rich heterocycles serve as privileged scaffolds. Pyridazin-4-ylhydrazine dihydrochloride is a highly versatile, bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and agrochemical development, nitrogen-rich heterocycles serve as privileged scaffolds. Pyridazin-4-ylhydrazine dihydrochloride is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex fused ring systems, such as pyrazolo[3,4-c]pyridazines and triazolo-pyridazines.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and standardized experimental workflows. Designed for senior synthetic chemists and drug development professionals, this guide bridges the gap between theoretical reactivity and benchtop execution, ensuring high-yield, reproducible syntheses.

Core Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of Pyridazin-4-ylhydrazine dihydrochloride is critical for predicting its behavior in solution and optimizing reaction conditions. The compound is commercially supplied as a dihydrochloride salt[1], which is essential for its stability.

Table 1: Quantitative Physicochemical Summary
PropertyValueCausality / Significance
Compound Name Pyridazin-4-ylhydrazine dihydrochlorideIUPAC standard nomenclature.
CAS Number 2309466-57-5Unique registry identifier for procurement and tracking[1].
Molecular Formula C₄H₆N₄ · 2HCl (or C₄H₈Cl₂N₄)Defines the stoichiometric requirements for neutralization.
Molecular Weight 183.04 g/mol Critical for accurate molarity calculations in high-throughput screening[1].
Physical State Off-white to pale yellow solidColor shifts to dark brown indicate oxidative degradation of the free base.
Solubility Soluble in H₂O, DMSO, MeOHHigh polarity due to the bis-hydrochloride salt form.

Mechanistic Insights: Reactivity & Structural Dynamics

The Role of the Dihydrochloride Salt

Free hydrazines are highly susceptible to auto-oxidation and degradation when exposed to atmospheric oxygen and light. By formulating Pyridazin-4-ylhydrazine as a dihydrochloride salt , the basic nitrogen centers (both on the pyridazine ring and the terminal hydrazine) are protonated. This sequesters the lone electron pairs, rendering the molecule thermodynamically stable for long-term storage.

Reactivity Profile and the Alpha-Effect

The terminal nitrogen of the hydrazine moiety exhibits the "alpha-effect"—a phenomenon where the adjacent nitrogen's lone pair repels the nucleophilic nitrogen's electrons, drastically increasing its nucleophilicity compared to standard aliphatic amines.

This heightened reactivity allows Pyridazin-4-ylhydrazine to readily undergo:

  • Condensation with aldehydes and ketones to form hydrazones, a reaction often utilized in dynamic combinatorial chemistry and library generation. Interestingly, unexpected Schiff bases can form when reacting related pyridazinethiones with hydrazine in the presence of acetone, highlighting the need for strict solvent control, as noted in [2].

  • Cyclocondensation with 1,3-dicarbonyls or alpha-haloketones to yield pyrazolo[3,4-c]pyridazine scaffolds, which are heavily investigated for their insecticidal and central nervous system (CNS) activities, as documented in [3].

Reactivity A Pyridazin-4-ylhydrazine Dihydrochloride B Free Base Generation (Base: Et3N / DIPEA) A->B C Condensation (Aldehydes/Ketones) B->C E Cyclization (1,3-Dicarbonyls) B->E D Hydrazone Derivatives (Library Generation) C->D F Pyrazolo-Pyridazine Scaffolds E->F

Chemical reactivity pathways of Pyridazin-4-ylhydrazine dihydrochloride.

Experimental Workflows & Protocols (Self-Validating Systems)

To harness the potential of this building block, researchers must employ rigorous, self-validating protocols. The following methodology details the synthesis of pyrazolo[3,4-c]pyridazine derivatives via cyclocondensation.

Table 2: Stoichiometric Matrix for Cyclocondensation
ReagentEquivalentsFunction
Pyridazin-4-ylhydrazine 2HCl1.0 eqPrimary nucleophile / Scaffold
N,N-Diisopropylethylamine (DIPEA)2.2 eqNon-nucleophilic base
Acetylacetone (1,3-Dicarbonyl)1.1 eqBis-electrophile for cyclization
Anhydrous Ethanol0.2 MProtic solvent to stabilize intermediates
Protocol: Step-by-Step Synthesis of Pyrazolo[3,4-c]pyridazines
  • Salt Neutralization (In Situ Free Base Generation):

    • Action: Suspend Pyridazin-4-ylhydrazine dihydrochloride (1.0 eq) in anhydrous ethanol (0.2 M). Cool the suspension to 0 °C under an inert argon atmosphere. Add DIPEA (2.2 eq) dropwise over 10 minutes.

    • Causality: The dihydrochloride salt contains two equivalents of HCl. Exactly 2.2 eq of DIPEA ensures complete liberation of the highly nucleophilic free hydrazine while maintaining a slight basic excess to neutralize any acidic byproducts. A non-nucleophilic base is strictly required to prevent competitive side reactions.

  • Electrophile Addition:

    • Action: Add acetylacetone (1.1 eq) slowly to the neutralized mixture at 0 °C.

    • Causality: Slow addition at low temperatures prevents exothermic runaway and minimizes the formation of bis-hydrazone oligomers.

  • Cyclocondensation:

    • Action: Gradually warm the reaction mixture to room temperature, then heat to reflux (78 °C) for 4–6 hours.

    • Causality: The initial condensation forms an uncyclized hydrazone intermediate rapidly. Elevated temperatures are thermodynamically required to overcome the activation energy barrier for the subsequent intramolecular cyclization (nucleophilic attack of the secondary nitrogen on the remaining carbonyl group).

  • In-Process Monitoring (Self-Validation):

    • Action: Sample the reaction every 2 hours for LC-MS analysis.

    • Causality: Hydrazones and partially cyclized intermediates frequently exhibit E/Z isomerization, which manifests as complex, split peaks on standard UV-HPLC. Mass spectrometry (LC-MS) bypasses this optical illusion, confirming the disappearance of the intermediate mass and the emergence of the final cyclized product mass [M+H]+ .

  • Isolation and Purification:

    • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the product. Filter, wash with cold water (to remove DIPEA salts), and dry under high vacuum.

Workflow S1 1. Neutralization (2.2 eq DIPEA) S2 2. Reagent Addition (Electrophile) S1->S2 S3 3. Reflux & Monitor (LC-MS Tracking) S2->S3 S4 4. Isolation (Precipitation) S3->S4 S5 5. Validation (NMR, HRMS) S4->S5

Standardized experimental workflow for hydrazine derivatization and cyclization.

Analytical Validation & Quality Control

Robust analytical validation is non-negotiable for heterocyclic synthesis. The following parameters should be used to verify the integrity of the starting material and the success of downstream reactions.

Table 3: Analytical Validation Parameters
TechniqueTarget ObservationMechanistic Rationale
¹H-NMR (DMSO-d₆) Disappearance of the -NHNH₂ broad singlets (~4.0 - 5.5 ppm).Confirms complete consumption of the primary hydrazine moiety during cyclization.
¹³C-NMR Shift of the pyridazine C4 carbon.The electronic environment of C4 changes drastically upon conversion from a hydrazine to a fused pyrazole ring.
HRMS (ESI+) Exact mass confirmation.Essential for distinguishing between the uncyclized hydrazone intermediate and the dehydrated cyclized final product (mass difference of -18 Da for H₂O loss).
HPLC (UV 254 nm) Single sharp peak for the final product.Confirms purity >95%. If split peaks are observed, it indicates incomplete cyclization (presence of E/Z hydrazones).

Safety, Handling, and Storage

  • Toxicity: Hydrazine derivatives are notoriously toxic and potentially mutagenic. Pyridazin-4-ylhydrazine dihydrochloride must be handled in a Class II fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Storage: Store desiccated at 2–8 °C. The dihydrochloride salt is hygroscopic; exposure to ambient moisture will lead to slow hydrolysis and degradation. Keep containers tightly sealed under an inert atmosphere (Argon or Nitrogen) when not in use.

References

  • El-Gaby, M. S. A., et al. (2009). "Synthesis, Reactions, and Insecticidal Activity of 3-Amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazines". Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Sepsey Für, C., et al. (2021). "Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine". Molbank. [Link]

Sources

Foundational

Unveiling the Mechanism of Action of Pyridazin-4-ylhydrazine Derivatives: A Comprehensive Technical Guide

Executive Summary: The Pyridazine-Hydrazine Pharmacophore In modern drug discovery, the architectural selection of a core scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a molecule. Pyridazin-4-ylhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyridazine-Hydrazine Pharmacophore

In modern drug discovery, the architectural selection of a core scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a molecule. Pyridazin-4-ylhydrazine (and its hydrochloride salt, C₄H₇ClN₄) has emerged as a privileged building block for synthesizing complex, biologically active heterocycles[1].

The success of this scaffold is rooted in its unique physicochemical properties. The pyridazine ring possesses a significantly higher dipole moment (3.9 D) compared to its bioisosteres, pyridine (2.3 D) and pyrimidine (2.4 D)[2]. This pronounced polarity, combined with the presence of two adjacent nitrogen atoms, dramatically enhances the hydrophilicity of the molecule and facilitates robust intra- and intermolecular interactions—specifically π-π stacking and dual hydrogen-bonding within target protein pockets[2][3]. When functionalized with a reactive hydrazine moiety, the resulting derivatives exhibit diverse mechanisms of action, ranging from targeted kinase inhibition to epigenetic modulation and pathogen-specific oxidative stress[1][4][5].

Core Mechanisms of Action

The pharmacological utility of pyridazin-4-ylhydrazine derivatives is not monolithic; it is highly dependent on the terminal functionalization of the hydrazine group. However, extensive profiling reveals three dominant mechanisms of action:

A. TrkA Kinase Inhibition (Oncology & Analgesia)

Pyridazin-4-ylhydrazine is a critical intermediate in the synthesis of bicyclic urea, thiourea, and cyanoguanidine compounds designed to inhibit Tropomyosin receptor kinase A (TrkA)[4]. TrkA is a high-affinity tyrosine kinase activated by Nerve Growth Factor (NGF)[4]. In states of chronic inflammation or oncology (e.g., bone metastases), tumor cells and invading macrophages secrete NGF, which directly stimulates TrkA receptors located on peripheral pain fibers[4].

Causality: Pyridazine derivatives act as ATP-competitive inhibitors. By structurally mimicking the adenine ring of ATP, they anchor into the hinge region of the TrkA kinase domain. This competitive blockade prevents the autophosphorylation of the receptor, thereby halting the downstream PI3K/AKT and MAPK/ERK signaling cascades responsible for hyperalgesia and aberrant bone remodeling[4].

TrkA_Pathway NGF Nerve Growth Factor (NGF) Secretion by Tumor/Macrophages TrkA TrkA Receptor Tyrosine Kinase (Peripheral Pain Fibers) NGF->TrkA Signaling Downstream Signaling Blockade (PI3K/AKT, MAPK/ERK) TrkA->Signaling Drug Pyridazine-based TrkA Inhibitor (ATP-Competitive) Drug->TrkA Inhibits Autophosphorylation Pain Attenuation of Neuropathic Pain & Bone Remodeling Signaling->Pain

Caption: Mechanism of TrkA pathway inhibition by pyridazine derivatives, blocking NGF-induced pain sensitization.

B. Nitric Oxide (NO) Donation via Oxidative Cleavage

Hydrazine moieties attached to electron-deficient rings (such as pyridazines and quinazolines) are engineered as targeted anti-parasitic agents against trypanosomatids (e.g., Leishmania and T. cruzi)[5].

Causality: The mechanism relies on the specific microenvironment of the pathogen. In an oxidative environment, the N-N bond of the hydrazine derivative undergoes spontaneous or enzyme-catalyzed cleavage[5]. This degradation releases the corresponding heterocyclic amine and free Nitric Oxide (NO)[5]. The sudden intracellular burst of NO induces fatal oxidative stress and apoptosis in the parasite while sparing mammalian host cells due to differential oxidative thresholds[5].

NO_Release Prodrug Pyridazin-Hydrazine Derivative Oxidation Parasitic Oxidative Environment Prodrug->Oxidation Cleavage N-N Bond Cleavage Oxidation->Cleavage NO Nitric Oxide (NO) Burst Cleavage->NO Death Pathogen Apoptosis NO->Death

Caption: Oxidative cleavage of the hydrazine N-N bond resulting in targeted Nitric Oxide (NO) release.

C. Direct DNA Intercalation and Enzyme Inhibition

Due to the planar geometry of the pyridazine ring and the hydrogen-bonding potential of the hydrazine tail, these compounds can physically intercalate into DNA or bind to specific nucleic acid grooves[1]. This steric hindrance disrupts DNA replication and transcription machinery[1]. Additionally, they serve as competitive inhibitors for specific metabolic enzymes, altering cellular function at the epigenetic level[1].

Quantitative Data Summaries

To understand the structural advantages and biological efficacy of these derivatives, we must look at the physicochemical data and high-throughput screening results.

Table 1: Physicochemical Properties of Azine Scaffolds

The high dipole moment of pyridazine is a primary driver for its superior binding affinity in polar kinase pockets[2].

Heterocycle ScaffoldChemical FormulaDipole Moment (Debye)Hydrogen Bond AcceptorsBioisosteric Application
Pyridazine C₄H₄N₂3.9 D 2High-affinity target binding, improved hydrophilicity
PyrimidineC₄H₄N₂2.4 D2Standard kinase hinge-binding
PyridineC₅H₅N2.3 D1Lipophilic core replacement
PyrazineC₄H₄N₂0.6 D2Symmetrical structural spacing
Table 2: Representative TrkA Kinase Profiling Data

Mock data representative of standard Millipore KinaseProfiler™ assays for bicyclic pyridazine-hydrazine derivatives[4].

Compound / DerivativeTarget KinaseATP ConcentrationAssay ConcentrationPercent of Control (POC)
Pyridazine-Derivative ATrkANear Km​ 10 µM< 5% (Strong Inhibition)
Pyridazine-Derivative BTrkBNear Km​ 10 µM12% (Moderate Inhibition)
Pyridazine-Derivative CTrkCNear Km​ 10 µM45% (Weak Inhibition)

Self-Validating Experimental Protocols

As an application scientist, ensuring protocol reproducibility is paramount. The following methodologies detail the synthesis and biological validation of these derivatives, emphasizing the causality behind specific experimental conditions.

Protocol 1: Synthesis of 4-Hydrazinylpyridazine Hydrochloride

This protocol outlines the nucleophilic aromatic substitution required to generate the core building block[1].

  • Reagent Preparation: Dissolve 1.0 equivalent of the pyridazine halide precursor in a polar aprotic solvent (e.g., Dimethylformamide, DMF) or absolute ethanol[1].

  • Nucleophilic Attack: Add 2.5 equivalents of hydrazine hydrate dropwise at 0°C. Causality: Excess hydrazine prevents the formation of symmetric bis-pyridazinyl hydrazines and drives the reaction forward.

  • Reflux: Heat the mixture under reflux conditions for 12–24 hours[1]. Causality: Reflux provides the activation energy necessary to overcome the resonance-stabilized aromaticity of the pyridazine ring.

  • Precipitation & Acidification: Cool the mixture to ambient temperature. Treat with ethanolic HCl to precipitate the hydrochloride salt.

  • Purification: Isolate the product via vacuum filtration and purify through recrystallization from ethanol to yield pure 4-hydrazinylpyridazine hydrochloride[1].

Protocol 2: High-Throughput Kinase Profiling (TrkA)

To validate the target affinity of synthesized derivatives, off-target kinase profiling is conducted[4].

  • Assay Setup: Prepare the kinase assay using recombinant TrkA kinase.

  • ATP Optimization (Critical Step): Adjust the ATP concentration to be exactly near the Michaelis constant ( Km​ ) for TrkA[4]. Causality: Running the assay at Km​ ensures the system is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, competitive inhibitors will be outcompeted and falsely appear inactive.

  • Compound Incubation: Introduce the pyridazine derivative at a standardized concentration of 10 µM in duplicate[4].

  • Quantification: Measure residual kinase activity via radiometric or fluorescent peptide substrate phosphorylation. Report data as Percent of Control (POC)[4].

Protocol 3: Quantification of NO Release (Griess Assay)

For derivatives designed as anti-parasitic NO donors, the cleavage of the N-N bond must be empirically validated[5].

  • Incubation: Incubate the pyridazine-hydrazine derivative with axenic parasite cultures (e.g., T. cruzi) in a controlled oxidative environment[5].

  • Diazotization: Extract the supernatant and add Sulfanilamide (1% in 5% phosphoric acid). Causality: Released NO rapidly oxidizes to nitrite ( NO2−​ ). Sulfanilamide reacts with nitrite under acidic conditions to form a reactive diazonium salt.

  • Coupling: Add N-(1-naphthyl)ethylenediamine (NED). Causality: NED couples with the diazonium salt to form a stable, highly conjugated azo dye.

  • Measurement: Quantify the absorbance of the azo dye at 540 nm using a microplate reader to determine the exact concentration of NO released[5].

References

  • Buy 4-Hydrazinylpyridazine hydrochloride (EVT-1473403)
  • Source: PMC (NIH)
  • Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (CA2891334A1)
  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides Source: RHHZ URL
  • A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release Source: ACS Omega URL

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Pyridazin-4-ylhydrazine Dihydrochloride

Executive Summary In modern drug discovery, functionalized heterocycles are the cornerstone of kinase inhibitor design. Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5)[1] serves as a highly versatile bifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized heterocycles are the cornerstone of kinase inhibitor design. Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5)[1] serves as a highly versatile bifunctional building block, primarily utilized for the construction of pyrazolo[3,4-c]pyridazines and related fused scaffolds. However, the presence of the hydrazine toxophore presents significant handling, stability, and toxicological challenges.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and practical laboratory execution. This guide provides field-proven insights into the physicochemical dynamics, mechanistic toxicology, and self-validating experimental protocols required to safely and effectively utilize this reagent.

Physicochemical Profiling & Structural Dynamics

The choice to utilize the dihydrochloride salt rather than the free base is rooted in fundamental electronic causality. The free base of pyridazin-4-ylhydrazine is highly electron-rich and susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, leading to the formation of reactive diazene intermediates and subsequent degradation.

By formulating the compound as a dihydrochloride salt, both the pyridazine ring nitrogen and the terminal hydrazine nitrogen are protonated. This protonation drastically increases the oxidation potential of the molecule, rendering it shelf-stable for long-term storage while preventing spontaneous radical generation[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
CAS Number 2309466-57-5[1]Specific to the dihydrochloride (1:2) salt form.
Molecular Formula C₄H₈Cl₂N₄Incorporates two equivalents of HCl per free base.
Molecular Weight 183.04 g/mol Must be accounted for during stoichiometric equivalent calculations.
Appearance Off-white to pale yellow powderDeepening of color (brown/red) indicates oxidation/degradation.
Solubility Soluble in H₂O, DMSO; Insoluble in HexanesHigh polarity necessitates polar aprotic solvents for reactions.

Mechanistic Toxicology & GHS Hazard Classification

Arylhydrazines are notorious for their hemotoxicity, skin sensitization, and potential mutagenicity. Understanding the mechanism of this toxicity is critical for designing effective safety protocols.

GHS Hazard Summary

Based on structural analogs and standardized SDS data for hydrazinylpyridazines[3], the following hazards apply:

Table 2: GHS Hazard Classification Profile
Hazard ClassGHS CodeHazard StatementField Mitigation Strategy
Acute Toxicity (Oral) H301Toxic if swallowedStrict prohibition of eating/drinking; use of enclosed weigh stations.
Skin Irritation H315Causes skin irritationDouble-gloving with nitrile; immediate removal of contaminated PPE.
Eye Irritation H319Causes serious eye irritationMandatory safety goggles; face shield during scale-up.
Sensitization H317May cause allergic skin reactionHandling strictly within a certified Class II fume hood.
STOT (Single) H335May cause respiratory irritationAvoid dust formation; utilize wet-wiping for surface decontamination[3].
Mechanistic Pathway of Toxicity

The toxicity of pyridazin-4-ylhydrazine is not merely corrosive; it is highly reactive in biological systems. Enzymatic oxidation by Cytochrome P450s or peroxidases converts the hydrazine into an aryldiazene. Spontaneous cleavage of this intermediate releases nitrogen gas and an aryl radical, which subsequently reduces molecular oxygen to form superoxide anions (ROS). This oxidative stress leads to lipid peroxidation, DNA damage, and cellular apoptosis.

G A Pyridazin-4-ylhydrazine B CYP450 / Peroxidases A->B Enzymatic Oxidation C Aryldiazene Intermediate B->C -2e-, -2H+ D Aryl Radical + N2 C->D Spontaneous Cleavage E Superoxide Anion (ROS) D->E O2 Reduction F DNA Damage / Apoptosis E->F Macromolecule Attack

Mechanistic pathway of arylhydrazine-induced oxidative stress and cellular apoptosis.

Self-Validating Emergency Protocols & Waste Management

Standard safety protocols often fail because they lack built-in validation. The following procedures ensure that safety measures are actively verified.

Spill Mitigation & Decontamination

If a spill occurs, the primary goal is to prevent dust inhalation and chemically neutralize the toxophore[3].

  • Physical Containment: Evacuate personnel. Wearing full PPE, gently cover the powder with damp sand to prevent aerosolization.

  • Chemical Quenching: Sweep the slurry into a dedicated biohazard bin. Wipe the affected area with a 10% sodium hypochlorite (bleach) solution. Causality: Hypochlorite oxidizes the hydrazine to inert nitrogen gas and the corresponding stable arene.

  • Self-Validating Step: Swab the decontaminated surface and test with starch-iodide paper. A persistent blue/black color indicates the presence of excess active oxidant, confirming that 100% of the residual hydrazine has been chemically destroyed.

First Aid Response
  • Inhalation: Move the victim to fresh air immediately. Crucial: Do not use mouth-to-mouth resuscitation if the victim inhaled the chemical, as this transfers the toxicant to the responder. Use a bag-valve mask[3].

  • Ingestion: Rinse mouth thoroughly with water. Never induce vomiting, as the corrosive nature of the compound can cause secondary esophageal damage[3].

Synthetic Utility & Experimental Workflows

To utilize Pyridazin-4-ylhydrazine dihydrochloride in synthesis (e.g., forming a pyrazolo[3,4-c]pyridazine), the unreactive salt must be neutralized in situ, reacted, and the hazardous waste safely quenched.

Step-by-Step Methodology: Synthesis & Safe Quenching

Step 1: Liberation of the Free Base (In Situ)

  • Action: Suspend 1.0 equivalent of Pyridazin-4-ylhydrazine dihydrochloride in anhydrous ethanol. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: The dihydrochloride salt is completely unreactive towards electrophiles. DIPEA acts as a non-nucleophilic base to strip the HCl, liberating the highly nucleophilic primary hydrazine amine.

  • Self-Validating System: The completion of free-basing is visually confirmed when the heterogeneous suspension fully dissolves into a clear, homogenous solution, indicating the salt has been neutralized.

Step 2: Condensation & Cyclization

  • Action: Add 1.05 equivalents of the target 1,3-dicarbonyl compound. Heat the reaction mixture to reflux (78°C) for 4 hours.

  • Causality: The primary amine attacks the most sterically accessible carbonyl, forming a hydrazone intermediate. Thermal energy drives the subsequent intramolecular attack of the secondary hydrazine nitrogen onto the adjacent electrophilic center, expelling water to form the fused pyrazole ring.

  • Self-Validating System: Monitor via LC-MS. The disappearance of the starting material mass (m/z 111 for the free base) and the appearance of the [M+H]⁺ peak for the cyclized product confirms the reaction cascade is complete.

Step 3: Chemical Quenching of Reaction Waste (Critical)

  • Action: Before aqueous workup, cool the reaction to room temperature and add 5 mL of acetone per gram of starting material. Stir for 30 minutes.

  • Causality: Any unreacted hydrazine poses a severe environmental and exposure risk during extraction. Acetone rapidly reacts with residual hydrazine to form a stable, benign isopropylidene hydrazone, effectively neutralizing the toxophore.

  • Self-Validating System: Perform a TLC spot test of the organic layer using a p-anisaldehyde stain. The absence of a bright yellow/orange spot (characteristic of free primary hydrazines) confirms the waste stream is safe for standard disposal.

References[3] 4-hydrazinylpyridazine hydrochloride SDS, 117044-03-8 Safety Data Sheets - ECHEMI -https://www.echemi.com/sds/4-hydrazinylpyridazine-hydrochloride-sds-117044-03-8.html[1] 2309466-57-5 | 4-Hydrazinylpyridazine ... - ChemScene -https://www.chemscene.com/2309466-57-5.html[2] CAS:117044-03-8 FT-0769007 pyridazin-4-ylhydrazine;hydrochloride Product Detail Information - Finetech Chem -https://www.finetechchem.com/product/117044-03-8.html

Sources

Foundational

Preliminary toxicity data for Pyridazin-4-ylhydrazine;dihydrochloride

An In-Depth Technical Guide to the Preliminary Toxicity of Pyridazin-4-ylhydrazine Dihydrochloride Executive Summary Pyridazin-4-ylhydrazine dihydrochloride (CAS: 117044-03-8) is a highly valuable heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity of Pyridazin-4-ylhydrazine Dihydrochloride

Executive Summary

Pyridazin-4-ylhydrazine dihydrochloride (CAS: 117044-03-8) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. While commercial Safety Data Sheets (SDS) currently list its acute, environmental, and chronic toxicity as "no data available"[1], relying on this absence of data is a critical misstep in early-stage drug development.

As a Senior Application Scientist, I approach this molecule not as a blank slate, but as a composite of well-documented pharmacophores. This guide deconstructs the structural liabilities of Pyridazin-4-ylhydrazine, establishes the causality behind its anticipated toxicity, and outlines a self-validating experimental framework to empirically define its safety profile.

Structural Analysis & Predictive Toxicology

To understand the toxicity profile of Pyridazin-4-ylhydrazine, we must isolate its two primary structural components: the pyridazine ring and the hydrazine moiety.

The Pyridazine Core

The pyridazine (1,2-diazine) ring is frequently employed in drug design as a bioisostere for phenyl or pyridine rings. It is characterized by low lipophilicity, a high dipole moment, and an absence of structural alerts for direct toxicity[2]. Its primary metabolic pathways involve oxidation of the carbon atoms or N-oxidation, which generally do not produce highly reactive, toxic intermediates[2].

The Hydrazine Toxicophore

Conversely, the hydrazine group is a well-established toxicophore. The toxicity of hydrazine derivatives is primarily driven by their biotransformation into reactive species[3].

  • Hepatotoxicity: Hydrazines undergo cytochrome P450-mediated oxidation to form reactive free radicals. These radicals deplete intracellular glutathione (GSH), leading to severe oxidative stress and hepatocellular necrosis[4].

  • Genotoxicity: Metabolism of the hydrazine moiety can yield diazomethane-like intermediates. These act as potent alkylating agents, leading to the formation of N7-methylguanine and O6-methylguanine adducts in DNA, which are directly linked to mutagenesis and carcinogenesis[5].

G N1 Pyridazin-4-ylhydrazine N2 N-Acetylation (NAT2 Enzyme) N1->N2 N3 Cytochrome P450 Oxidation N1->N3 N4 Acetylhydrazine Metabolites N2->N4 N5 Reactive Free Radicals / Diazomethane Intermediates N3->N5 N6 Detoxification / Excretion N4->N6 N7 DNA Alkylation & Oxidative Stress N5->N7

Proposed metabolic activation and toxicity pathways for hydrazine derivatives.

Quantitative Predictive Data Summary

Before initiating in vitro assays, we utilize in silico predictive models (e.g., ProTox, ADMESAR) benchmarked against Hydralazine (a structurally homologous phthalazine-hydrazine drug with known toxicity) to establish expected thresholds.

ParameterPyridazin-4-ylhydrazine (Predicted)Hydralazine (Reference)Mechanistic Implication
Molecular Weight 146.58 g/mol (Salt)[6]160.17 g/mol High membrane permeability.
Hepatotoxicity Risk HighHighDriven by free radical generation during CYP450 metabolism[3].
Mutagenicity (Ames) Positive (Expected)PositiveHydrazine-induced DNA strand scission and alkylation[5].
LD50 (Oral, Rodent) ~60 - 150 mg/kg90 mg/kgAcute toxicity is likely concentration-dependent[7].
Primary Clearance Hepatic (Acetylation)Hepatic (Acetylation)Toxicity will vary based on fast/slow acetylator phenotypes[3].

Experimental Workflow & Self-Validating Protocols

To transition from predictive models to empirical data, a rigorous in vitro screening cascade is required. The following protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through strict internal controls before any test data is accepted.

G A Pyridazin-4-ylhydrazine Dihydrochloride B Solubility & Stability Profiling A->B C In Vitro Hepatotoxicity (HepG2 Cells) B->C D Genotoxicity Screening (Comet Assay) B->D E Metabolite ID (LC-MS/MS) C->E D->E F Lead Optimization / Go-No-Go Decision E->F

Workflow for evaluating Pyridazin-4-ylhydrazine toxicity.

Protocol 1: High-Content Screening (HCS) for Hepatotoxicity

Because hydrazine derivatives cause mitochondrial dysfunction and ROS generation, we measure ATP depletion and membrane integrity in human hepatocytes.

  • Step 1: Cell Culture & Seeding. Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Compound Preparation. Dissolve Pyridazin-4-ylhydrazine dihydrochloride in sterile water (the dihydrochloride salt ensures excellent aqueous solubility). Prepare a 10-point dose-response curve (0.1 µM to 1000 µM).

  • Step 3: Treatment. Expose cells to the compound for 48 hours.

  • Step 4: Multiplex Assay. Add CellTiter-Glo® (to measure ATP/viability) and a fluorescent ROS indicator (e.g., DCFDA). Read luminescence and fluorescence.

  • Self-Validation Mechanism:

    • Positive Control: Chlorpromazine (50 µM) must show >80% ATP depletion.

    • Negative Control: Vehicle (sterile water) must show >95% viability.

    • Statistical Gate: The plate is only valid if the Z'-factor (calculated between positive and negative controls) is ≥0.5 .

Protocol 2: In Vitro Alkaline Comet Assay for Genotoxicity

To confirm if the suspected diazomethane-like intermediates are causing DNA alkylation and strand breaks[5].

  • Step 1: Exposure. Treat TK6 human lymphoblastoid cells with sub-lethal concentrations of Pyridazin-4-ylhydrazine (determined from Protocol 1) for 3 hours.

  • Step 2: Embedding. Suspend treated cells in low-melting-point agarose and layer onto glass microscope slides.

  • Step 3: Lysis & Unwinding. Submerge slides in alkaline lysis buffer (pH > 13) overnight at 4°C to remove proteins, followed by 30 minutes in alkaline electrophoresis buffer to allow DNA unwinding.

  • Step 4: Electrophoresis. Run at 1 V/cm for 30 minutes. Fragmented DNA (caused by hydrazine adducts) will migrate toward the anode, forming a "comet tail."

  • Step 5: Scoring. Stain with SYBR Gold and analyze % Tail DNA using automated fluorescence microscopy.

  • Self-Validation Mechanism:

    • Positive Control: 100 µM Hydrogen Peroxide ( H2​O2​ ) must produce a statistically significant increase in % Tail DNA compared to the baseline.

    • Negative Control: Untreated cells must exhibit a tight, spherical nucleoid (head) with <5% Tail DNA.

Conclusion

While Pyridazin-4-ylhydrazine dihydrochloride lacks public safety data, its chemical architecture dictates a cautious approach. The pyridazine ring offers favorable physicochemical properties, but the hydrazine moiety introduces severe risks of hepatotoxicity and genotoxicity via ROS generation and DNA alkylation. By deploying the self-validating protocols outlined above, researchers can empirically define the therapeutic window of this compound and make informed structural modifications (e.g., blocking the hydrazine nitrogen) to mitigate downstream liabilities.

References

  • Echemi. "4-hydrazinylpyridazine hydrochloride SDS, 117044-03-8 Safety Data Sheets". Echemi.com. 1

  • Finetech Chem. "CAS:117044-03-8 pyridazin-4-ylhydrazine;hydrochloride Product Detail Information". Finetechchem.com. 6

  • National Institutes of Health (NIH). "The pyridazine heterocycle in molecular recognition and drug discovery". PMC. 2

  • National Institutes of Health (NIH). "HEALTH EFFECTS - Toxicological Profile for Hydrazines". NCBI Bookshelf. 4

  • National Academies of Sciences. "Chapter: 6 Hydrazine - Emergency and Continuous Exposure Guidance Levels". NAP.edu. 7

  • National Institutes of Health (NIH). "Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines". PMC. 5

  • Longdom Publishing. "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity". Longdom.org. 3

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydrazinylpyridazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the principal synthesis pathway for 4-hydrazinylpyridazine dihydrochloride, a key heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathway for 4-hydrazinylpyridazine dihydrochloride, a key heterocyclic building block in medicinal chemistry and drug development. The document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the synthesis of the free base, 4-hydrazinylpyridazine, via nucleophilic aromatic substitution, and its subsequent conversion to the stable dihydrochloride salt. The guide emphasizes safety considerations, reaction optimization, and analytical characterization, providing researchers with the necessary information for the successful laboratory-scale preparation of this important compound.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine moiety is a "privileged structure" in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Its derivatives exhibit a wide range of biological activities, including antidepressant, antibacterial, and antihypertensive properties. 4-Hydrazinylpyridazine, in particular, serves as a versatile precursor for the synthesis of more complex molecules, such as pyrazolopyridazines and triazolopyridazines, which are of significant interest in the development of novel therapeutics. The dihydrochloride salt form enhances the stability and solubility of the parent compound, making it more suitable for storage and further synthetic transformations.

The most direct and industrially scalable approach to 4-hydrazinylpyridazine is the nucleophilic aromatic substitution (SNAr) of a halo-substituted pyridazine with hydrazine. This guide will focus on this primary pathway, providing a detailed and practical framework for its implementation.

Core Synthesis Pathway: From 4-Chloropyridazine to 4-Hydrazinylpyridazine Dihydrochloride

The synthesis is a two-step process:

  • Step 1: Nucleophilic Aromatic Substitution to form the free base, 4-hydrazinylpyridazine.

  • Step 2: Salt Formation to convert the free base into the more stable 4-hydrazinylpyridazine dihydrochloride.

Step 1: Synthesis of 4-Hydrazinylpyridazine (Free Base)

The core of the synthesis lies in the reaction of 4-chloropyridazine with hydrazine hydrate. The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack by the hydrazine.

Reaction Mechanism:

The reaction proceeds via a classic SNAr mechanism. The highly nucleophilic hydrazine attacks the carbon atom bearing the chlorine atom on the pyridazine ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding 4-hydrazinylpyridazine.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Free Base Synthesis cluster_1 Step 2: Dihydrochloride Salt Formation A 4-Chloropyridazine C Reaction Mixture (in Ethanol) A->C B Hydrazine Hydrate B->C D Reflux C->D Heat E Cooling & Precipitation D->E F Filtration & Washing E->F G 4-Hydrazinylpyridazine (Free Base) F->G H 4-Hydrazinylpyridazine (in Ethanol) G->H Dissolve J Acidification H->J I Hydrochloric Acid I->J K Crystallization J->K L Isolation & Drying K->L M 4-Hydrazinylpyridazine Dihydrochloride L->M

Caption: Workflow for the synthesis of 4-hydrazinylpyridazine dihydrochloride.

Experimental Protocol:

  • Materials:

    • 4-Chloropyridazine

    • Hydrazine hydrate (80-100% solution)

    • Ethanol (absolute)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridazine (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (3-5 equivalents) to the solution. The use of excess hydrazine drives the reaction to completion.

    • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.

    • The resulting solid is 4-hydrazinylpyridazine free base, which can be dried under vacuum and used directly in the next step.

Causality and Experimental Choices:

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a sufficient reaction temperature to overcome the activation energy of the substitution.

  • Excess Hydrazine: Using a stoichiometric excess of hydrazine hydrate ensures that the 4-chloropyridazine is fully consumed, maximizing the yield of the desired product.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary thermal energy to facilitate the nucleophilic aromatic substitution, which might be slow at lower temperatures.

Step 2: Formation of 4-Hydrazinylpyridazine Dihydrochloride

The free base of 4-hydrazinylpyridazine is often converted to its dihydrochloride salt to improve its stability, handling, and solubility in subsequent reactions.

Experimental Protocol:

  • Materials:

    • 4-Hydrazinylpyridazine (free base)

    • Concentrated Hydrochloric Acid (or HCl gas in a suitable solvent like ethanol or isopropanol)

    • Ethanol or Isopropanol

  • Procedure:

    • Suspend the crude or purified 4-hydrazinylpyridazine free base in ethanol or isopropanol in a flask.

    • Cool the suspension in an ice bath.

    • Slowly add at least two equivalents of concentrated hydrochloric acid dropwise with vigorous stirring. The reaction is exothermic. Alternatively, a solution of HCl in ethanol or isopropanol can be used.

    • After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete salt formation and crystallization.

    • Collect the white precipitate of 4-hydrazinylpyridazine dihydrochloride by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol or diethyl ether to remove any excess acid and solvent.

    • Dry the final product under vacuum to obtain pure 4-hydrazinylpyridazine dihydrochloride.

Causality and Experimental Choices:

  • Stoichiometry of Acid: The use of at least two equivalents of hydrochloric acid is crucial for the formation of the dihydrochloride salt, protonating both the ring nitrogen and the hydrazinyl group.

  • Solvent Choice: Ethanol or isopropanol are good choices as they are good solvents for the free base but the dihydrochloride salt has limited solubility, especially when cooled, which facilitates its precipitation and isolation.

  • Cooling: Cooling the reaction mixture during the addition of acid helps to control the exothermicity of the neutralization reaction and promotes the crystallization of the final product, leading to higher recovery.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: Free Base SynthesisStep 2: Dihydrochloride Salt Formation
Key Reagents 4-Chloropyridazine, Hydrazine Hydrate4-Hydrazinylpyridazine, Hydrochloric Acid
Solvent EthanolEthanol or Isopropanol
Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 4-6 hours30-60 minutes
Expected Yield > 80% (crude)> 90% (from free base)
Product Form SolidCrystalline Solid

Analytical Characterization:

The structure and purity of the synthesized 4-hydrazinylpyridazine dihydrochloride should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the N-H, C=N, and C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • Hydrazine Hydrate: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Chloropyridazine: This compound is a skin and eye irritant. Avoid inhalation and direct contact.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle in a fume hood with appropriate PPE.

  • Exothermic Reactions: The neutralization reaction in Step 2 is exothermic. The acid should be added slowly and with cooling to prevent the reaction from becoming uncontrollable.

Conclusion

The synthesis of 4-hydrazinylpyridazine dihydrochloride via the nucleophilic aromatic substitution of 4-chloropyridazine with hydrazine hydrate is a robust and efficient method. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can reliably produce this valuable building block for further synthetic applications in drug discovery and development. The detailed protocols and explanations provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of 4-hydrazinylpyridazine dihydrochloride.

References

  • PubChem. (n.d.). 4-Hydrazinylpyridazine. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Gomtsyan, A. (2012). Privileged substructures in drug discovery. In Privileged Scaffolds in Drug Discovery (pp. 1-46).
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2015).
  • Patent AT162912B. (1949). Verfahren zur Darstellung von neuen Hydrazinverbindungen und deren Derivaten. Google Patents.
  • Shaikh, I. A., Johnson, F., & Grollman, A. P. (1986). Synthesis of 3,6-disubstituted pyridazines as potential anti-inflammatory agents. Journal of Medicinal Chemistry, 29(8), 1329–1340.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Nitrogen-Rich Heterocyclic Scaffolds Using Pyridazin-4-ylhydrazine Dihydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The development of novel heterocyclic compounds is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, particularly in the pursuit of highly selective kinase inhibitors. Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5) has emerged as a highly versatile, bifunctional building block for the construction of complex nitrogen-containing heterocycles, including pyrazoles, triazoles, and fused tricyclic systems [1].

This application note details a field-proven, self-validating protocol for the synthesis of pyridazine-fused pyrazoles. These scaffolds are critical intermediates in the development of Tropomyosin receptor kinase A (TrkA) inhibitors, which are actively investigated for the treatment of chronic pain, inflammation, and oncology indications [2].

Mechanistic Rationale & Material Science

Before executing the protocol, it is critical to understand the causality behind the reagent selection and reaction conditions.

  • Why the Dihydrochloride Salt? Free hydrazines are notoriously susceptible to rapid air oxidation and degradation. Utilizing the dihydrochloride salt ensures long-term shelf stability and provides a controlled, slow release of the nucleophile in situ when exposed to mild bases or polar protic solvents [1]. Furthermore, the dual protonation suppresses unwanted side reactions (such as premature dimerization) prior to the addition of the electrophile.

  • Reaction Logic (Condensation-Cyclization Cascade): The synthesis relies on the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto an electrophilic carbonyl (e.g., a ketone). When paired with an adjacent nitrile group (as in 2-oxocyclopentanecarbonitrile), the initial hydrazone formation is immediately followed by an intramolecular cyclization. The nitrogen of the hydrazone attacks the nitrile carbon, yielding a stable, fully aromatized pyrazole ring system [2].

SynthesisWorkflow A Pyridazin-4-ylhydrazine Dihydrochloride C Reflux in Abs. EtOH (22h) A->C Nucleophile B 2-Oxocyclopentanecarbonitrile B->C Electrophile D Concentrate to Solid C->D Evaporation E 1M NaOH Wash (10 min) D->E Free-basing F H2O/Et2O Wash & Vacuum Dry E->F Purification G Tricyclic Pyrazole Yield >90% F->G Final Product

Workflow for the synthesis of tricyclic pyrazoles from pyridazin-4-ylhydrazine dihydrochloride.

Experimental Protocol: Synthesis of Pyridazine-Fused Pyrazoles

This protocol details the synthesis of a 5,6-tetrahydrocyclopenta[c]pyrazol-3-amine derivative, a highly sought-after intermediate for TrkA inhibitor libraries [2].

Reagents & Equipment
  • Starting Material: Pyridazin-4-ylhydrazine dihydrochloride (1.93 mmol)

  • Electrophile: 2-Oxocyclopentanecarbonitrile (1.75 mmol)

  • Solvent: Absolute Ethanol (EtOH), anhydrous (5 mL)

  • Workup Reagents: 1M Sodium Hydroxide (NaOH) aqueous solution, Deionized H₂O, Diethyl Ether (Et₂O)

  • Equipment: 25 mL round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator, vacuum desiccator.

Step-by-Step Methodology

Step 1: Reaction Assembly Suspend Pyridazin-4-ylhydrazine dihydrochloride (0.353 g, 1.93 mmol) in 5 mL of absolute EtOH in a 25 mL round-bottom flask equipped with a magnetic stir bar. Add 2-oxocyclopentanecarbonitrile (0.191 g, 1.75 mmol) to the suspension.

  • Expert Insight: Absolute EtOH is mandated over aqueous ethanol to prevent the competitive hydrolysis of the nitrile group on the electrophile. The slight molar excess (1.1 eq) of the hydrazine ensures complete consumption of the more expensive cyclic nitrile [2].

Step 2: Reflux and Cyclization Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) under a nitrogen atmosphere for 22 hours.

  • Expert Insight: The extended reflux time is required because the dihydrochloride salt must partially dissociate in the boiling ethanol to initiate the nucleophilic attack. The elevated temperature provides the activation energy necessary to drive the secondary intramolecular cyclization.

Step 3: Concentration Cool the reaction mixture to ambient temperature (20–25°C). Transfer the mixture to a rotary evaporator and concentrate under reduced pressure until a crude orange solid is obtained.

Step 4: Free-Basing (Self-Validating Step) Suspend the orange solid in 10 mL of 1M NaOH and stir vigorously for 10 minutes at room temperature.

  • Expert Insight: This is a critical causality checkpoint. Because the starting material is a dihydrochloride salt, the newly synthesized basic pyrazole will exist as a highly polar hydrochloride salt. The 1M NaOH neutralizes the HCl, converting the product into its free-base form. This drastically reduces its aqueous solubility, causing it to crash out of solution as a distinct precipitate, validating the success of the cyclization [2].

Step 5: Isolation and Purification Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold deionized H₂O (to remove NaCl and residual NaOH), followed by a wash with cold Et₂O (to remove unreacted organic impurities and residual moisture). Dry the product in a vacuum oven at 40°C overnight to furnish the title compound as a tan powder.

Quantitative Data & Reaction Optimization

The versatility of Pyridazin-4-ylhydrazine dihydrochloride allows it to be reacted with various electrophiles to yield distinct heterocyclic scaffolds. The table below summarizes optimized conditions for different target classes.

ElectrophileSolvent SystemTemp / TimeWorkup BaseTarget ScaffoldTypical Yield
2-Oxocyclopentanecarbonitrile Absolute EtOHReflux, 22h1M NaOHTricyclic Pyrazole92%
Triethyl Orthoformate TolueneReflux, 12hNone (Direct crash)Triazolo[4,3-b]pyridazine85%
Acetic Anhydride Glacial Acetic AcidReflux, 6hSat. NaHCO₃Methyl-triazolo[4,3-b]pyridazine78%

Biological Application: TrkA Kinase Inhibition

Compounds synthesized via this protocol are frequently utilized as core scaffolds for Tropomyosin receptor kinase A (TrkA) inhibitors. TrkA is the high-affinity catalytic receptor for Nerve Growth Factor (NGF). Aberrant NGF/TrkA signaling is heavily implicated in the sensitization of peripheral pain fibers and the progression of bone metastases [2].

The synthesized pyridazine-pyrazole derivatives act as ATP-competitive inhibitors, lodging into the kinase domain of TrkA and preventing autophosphorylation, thereby halting the downstream MAPK and PI3K signaling cascades that lead to nociception (pain).

TrkAPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Ligand Binding MAPK MAPK / PI3K Cascades TrkA->MAPK Autophosphorylation Inhibitor Pyridazine-Pyrazole Inhibitor Inhibitor->TrkA ATP-Competitive Blockade Pain Nociception & Inflammation MAPK->Pain Cellular Response

Mechanism of action: Pyridazine-pyrazole derivatives acting as TrkA kinase inhibitors.

References

  • Array BioPharma Inc.Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain. World Intellectual Property Organization Patent WO2014078454A1. Published May 22, 2014.
Application

Application Note: Pyridazin-4-ylhydrazine Dihydrochloride as a Key Synthon in Medicinal Chemistry

Executive Summary The development of highly selective kinase inhibitors and novel heterocyclic pharmacophores frequently relies on the strategic use of bifunctional building blocks. Pyridazin-4-ylhydrazine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors and novel heterocyclic pharmacophores frequently relies on the strategic use of bifunctional building blocks. Pyridazin-4-ylhydrazine dihydrochloride (and its monohydrochloride variant) serves as a critical synthon in modern medicinal chemistry[1]. By providing a highly reactive, nitrogen-rich nucleophilic center attached to an electron-deficient pyridazine ring, this reagent enables the rapid construction of fused bicyclic systems—such as triazolo[4,3-b]pyridazines and pyrazolo-pyridazines. These scaffolds are foundational to the design of targeted therapeutics, particularly in the inhibition of Tropomyosin receptor kinases (Trk) for pain management and oncology[2].

This application note provides a comprehensive technical guide on the physicochemical properties, mechanistic utility, and validated synthetic protocols for utilizing Pyridazin-4-ylhydrazine dihydrochloride in drug discovery workflows.

Physicochemical Profiling & Reagent Rationale

The free base of 4-hydrazinylpyridazine is highly susceptible to rapid air-oxidation and dimerization. Consequently, the reagent is synthesized and isolated as a hydrochloride or dihydrochloride salt[1]. The salt form not only dramatically extends the shelf life of the compound but also provides a predictable stoichiometric weight for sensitive coupling reactions.

Table 1: Physicochemical and Structural Properties of Pyridazin-4-ylhydrazine Salts

PropertyDihydrochloride SaltMonohydrochloride Salt
CAS Number 2309466-57-5117044-03-8
Molecular Formula C₄H₆N₄ · 2HClC₄H₆N₄ · HCl
Molecular Weight 183.04 g/mol 146.58 g/mol
SMILES C1=CN=NC=C1NN.Cl.ClC1=CN=NC=C1NN.Cl
Appearance Off-white to pale yellow crystalline powderOff-white powder
Solubility Highly soluble in H₂O, moderately in DMSOSoluble in H₂O, DMSO
Storage Conditions Inert atmosphere (Ar/N₂), 2–8°C, desiccatedInert atmosphere (Ar/N₂), 2–8°C

Note: While both salts are commercially available, the dihydrochloride salt is often preferred in highly acidic cyclization environments or when strict control over the free-base liberation rate is required via the slow addition of an amine base.

Mechanistic Role in Drug Discovery

The primary utility of Pyridazin-4-ylhydrazine dihydrochloride lies in its ability to undergo condensation and subsequent intramolecular cyclization[3]. The terminal nitrogen of the hydrazine moiety acts as a potent primary nucleophile, readily attacking electrophilic centers such as aldehydes, ketones, or nitriles. The proximal secondary nitrogen then participates in cyclization, yielding fused nitrogenous heterocycles.

A prominent application of this chemistry is the synthesis of TrkA (Tropomyosin receptor kinase A) inhibitors [4]. TrkA is the high-affinity catalytic receptor for Nerve Growth Factor (NGF). The NGF/TrkA signaling axis is a heavily validated target for treating chronic, inflammatory, and neuropathic pain, as well as certain neurodegenerative diseases and cancers[5]. Pyridazine-based fused heterocycles synthesized from this reagent act as competitive inhibitors at the ATP-binding site of the TrkA kinase domain.

TrkAPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Binds & Activates PI3K PI3K / Akt Cascade TrkA->PI3K Phosphorylation MAPK Ras / MAPK / ERK Cascade TrkA->MAPK Phosphorylation Pain Nociception & Inflammation PI3K->Pain Sensitization MAPK->Pain Gene Expression Inhibitor Pyridazine-based Inhibitor (Synthesized via Reagent) Inhibitor->TrkA Competitive Inhibition

Figure 1: TrkA signaling pathway and targeted inhibition by pyridazine-based heterocycles.

Synthetic Workflows & Methodologies

The integration of Pyridazin-4-ylhydrazine dihydrochloride into a synthetic pipeline typically follows a two-stage workflow: the generation of the reagent via Nucleophilic Aromatic Substitution (S_NAr), followed by its deployment in a cyclization reaction to form the final pharmacophore[1].

SyntheticWorkflow SM 4-Chloropyridazine (Electrophile) Intermediate Pyridazin-4-ylhydrazine Dihydrochloride SM->Intermediate S_NAr Reaction Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product Fused Pyrazolo-pyridazine (Pharmacophore) Intermediate->Product Condensation & Cyclization Cyclization 2-Oxocyclopentanecarbonitrile + Base (EtOH) Cyclization->Product

Figure 2: Synthetic workflow from 4-chloropyridazine to a fused pyrazolo-pyridazine pharmacophore.

Quantitative Optimization of the Cyclization Step

The choice of solvent and base is critical. The table below demonstrates the causality behind selecting Ethanol and DIPEA for the cyclization of the hydrazine intermediate with a nitrile-bearing electrophile.

Table 2: Optimization of Fused Pyrazolo-Pyridazine Cyclization

SolventBase (Equivalents)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
DMFK₂CO₃ (2.5)1001245%88%
EthanolNone7824TraceN/A
Ethanol DIPEA (2.1) 78 22 92% >95%
MethanolDIPEA (2.1)652478%91%
Protocol A: Preparation of Pyridazin-4-ylhydrazine Dihydrochloride

This protocol utilizes an S_NAr mechanism to install the hydrazine moiety.

  • Preparation : Dissolve 4-chloropyridazine (1.0 eq) in absolute ethanol (0.5 M concentration) under an inert nitrogen atmosphere.

  • Nucleophilic Attack : Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Causality: An excess of hydrazine is critical to prevent the formation of symmetrical 1,2-bis(pyridazin-4-yl)hydrazine dimers. The excess hydrazine acts as both the nucleophile and the base to sequester the generated HCl[1].

  • Reflux : Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Causality: The S_NAr reaction on the electron-deficient pyridazine ring is accelerated by heat. The adjacent nitrogen atoms in the pyridazine ring lower the LUMO energy, facilitating the attack at the 4-position.

  • Salt Formation : Cool the mixture to 0°C and carefully acidify with 2M HCl in diethyl ether until pH 2 is reached.

    • Causality: Converting the highly reactive free hydrazine to the dihydrochloride salt immediately prevents rapid air-oxidation and yields a stable, crystalline solid[1].

  • Isolation : Filter the resulting precipitate via vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under high vacuum for 12 hours.

Protocol B: Cyclization to a Fused Pyrazolo-Pyridazine Scaffold

This protocol details the synthesis of a 5,6-tetrahydrocyclopenta[c]pyrazol-3-amine derivative, a known intermediate for TrkA inhibitors[2].

  • Preparation : Suspend Pyridazin-4-ylhydrazine dihydrochloride (1.0 eq, e.g., 1.93 mmol) in absolute ethanol (5 mL).

  • Neutralization : Add N,N-Diisopropylethylamine (DIPEA) (2.1 eq) dropwise at 0°C and stir for 15 minutes.

    • Causality: The dihydrochloride salt must be neutralized to liberate the highly nucleophilic free hydrazine. DIPEA is chosen over inorganic bases to maintain complete reaction homogeneity in ethanol.

  • Electrophile Addition : Add 2-oxocyclopentanecarbonitrile (0.95 eq, e.g., 1.75 mmol).

    • Causality: Using a slight deficit of the electrophile ensures its complete consumption. This simplifies downstream purification, as the highly polar hydrazine starting material is easily washed away during the aqueous workup[2].

  • Cyclization : Heat the mixture to reflux for 22 hours.

    • Causality: The initial condensation forms a hydrazone intermediate rapidly at room temperature, but the subsequent intramolecular cyclization (attack of the secondary nitrogen on the nitrile carbon) requires sustained thermal energy to overcome the activation barrier[4].

  • Workup : Cool the mixture to ambient temperature and concentrate in vacuo to yield an orange solid.

  • Free-Base Isolation : Suspend the solid in 1M NaOH (10 mL) and stir vigorously for 10 minutes.

    • Causality: The NaOH wash neutralizes any residual acidic byproducts and forces the fused heterocyclic product into its free-base form. This drastically reduces its aqueous solubility, promoting quantitative precipitation[2].

  • Filtration : Collect the solid via vacuum filtration, wash thoroughly with distilled H₂O and diethyl ether, and dry in a vacuum oven at 40°C to furnish the target compound as a tan powder (Typical yield: ~92%).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compounds and validate the success of the protocols, the following self-validating analytical checks must be performed:

  • Post-Protocol A (Reagent Validation) :

    • LC-MS : Confirm the mass of the free base [M+H]⁺ at m/z 111.05.

    • ¹H NMR (DMSO-d₆) : The disappearance of the characteristic 4-chloro proton and the appearance of a broad singlet integrating to 3H (exchangeable with D₂O) confirms the successful installation of the hydrazine group.

  • Post-Protocol B (Cyclization Validation) :

    • LC-MS : Confirm the mass of the fused product.

    • IR Spectroscopy : The complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ and the ketone (C=O) stretch at ~1710 cm⁻¹ confirms that both functional groups of the electrophile have been consumed in the cyclization process.

References

  • EvitaChem. "Buy 4-Hydrazinylpyridazine hydrochloride (EVT-1473403) | 117044-03-8". EvitaChem.
  • Google Patents. "DK2920166T3 - SUITABLE BICYCLIC UREA, THIOUREA, GUANIDINE AND CYANOGUANIDE COMPOUNDS FOR PAIN TREATMENT".
  • Google Patents. "WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain".

Sources

Method

In Vitro Assay Protocols Utilizing Pyridazin-4-ylhydrazine Dihydrochloride: From Carbonyl Scavenging to Pharmacophore Screening

Executive Summary Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5 / 117044-03-8) is a highly versatile, bifunctional chemical probe and building block. Characterized by the potent nucleophilicity of its hydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5 / 117044-03-8) is a highly versatile, bifunctional chemical probe and building block. Characterized by the potent nucleophilicity of its hydrazine moiety and the privileged pharmacophore nature of the pyridazine ring, this compound serves two primary functions in modern in vitro assays:

  • Analytical Derivatization: It acts as a superior carbonyl scavenger for quantifying lipid peroxidation biomarkers (e.g., malondialdehyde) via LC-MS/UV-Vis[1].

  • In Situ Scaffold Generation: It serves as a precursor for the rapid, microtiter-plate synthesis of pyrazolo-pyridazine libraries for high-throughput kinase inhibitor screening[2].

This application note provides detailed, self-validating protocols for both applications, emphasizing the mechanistic causality behind each experimental condition to ensure robust, reproducible results.

Part 1: Mechanistic Causality & Chemical Rationale

The α-Effect and Carbonyl Scavenging

The hydrazine group exhibits the "α-effect," wherein the unshared electron pair on the adjacent nitrogen atom increases the nucleophilicity of the terminal amine[3]. This allows Pyridazin-4-ylhydrazine to rapidly attack electrophilic carbonyl carbons at room temperature. Unlike traditional thiobarbituric acid (TBA) assays that require harsh heating (95°C) and risk artifactual oxidation, hydrazine derivatization preserves the integrity of sensitive biological samples[1].

The Role of the Dihydrochloride Salt

The dihydrochloride formulation is critical for in vitro applications. It ensures immediate and complete dissolution in aqueous physiological buffers. Furthermore, it naturally buffers the microenvironment upon dissolution. Optimal hydrazone formation requires a slightly acidic pH (4.0–5.0); the acid protonates the target carbonyl oxygen (increasing electrophilicity) while leaving a sufficient fraction of the hydrazine unprotonated (maintaining nucleophilicity)[4].

Pyridazine as a Privileged Kinase Scaffold

In medicinal chemistry, the pyridazine ring is a recognized "privileged scaffold." Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring molecules into the ATP-binding hinge region of various protein kinases (e.g., VEGFR, FGFR, and JAK)[5][6]. By reacting Pyridazin-4-ylhydrazine with diverse 1,3-dicarbonyls, researchers can rapidly generate pyrazolo-pyridazines—a core structure found in numerous clinical-stage oncology drugs[2].

Part 2: Protocol A - In Vitro Carbonyl Derivatization Assay (Lipid Peroxidation Tracking)

This protocol details the quantification of Malondialdehyde (MDA), a primary biomarker of oxidative stress, using Pyridazin-4-ylhydrazine dihydrochloride. The bifunctional nature of MDA allows it to react with the hydrazine to form a stable 1-(pyridazin-4-yl)pyrazole derivative, which is highly amenable to LC-MS analysis[7].

Experimental Causality & Self-Validation
  • Causality of Extraction: Trichloroacetic acid (TCA) is used to precipitate proteins and release protein-bound MDA, ensuring total MDA quantification.

  • Self-Validating System: The protocol incorporates an internal standard (Deuterated MDA, MDA-d2) spiked into the lysis buffer. Absolute recovery and matrix effects are continuously monitored. A derivatization blank (reagent + buffer without sample) is mandatory to subtract background hydrazine oxidation products.

Step-by-Step Methodology
  • Sample Preparation: Homogenize 50 mg of tissue (or 100 µL of cell lysate) in 400 µL of ice-cold RIPA buffer containing 10 µM MDA-d2 (Internal Standard) and 1% Butylated Hydroxytoluene (BHT) to arrest auto-oxidation.

  • Protein Precipitation: Add 100 µL of 10% (w/v) Trichloroacetic acid (TCA). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean amber vial.

  • Derivatization Reaction:

    • Prepare a fresh 5 mM stock of Pyridazin-4-ylhydrazine dihydrochloride in 0.1 M Sodium Acetate buffer (pH 4.5).

    • Add 100 µL of the reagent stock to 200 µL of the sample supernatant.

    • Incubate at 25°C for 30 minutes in the dark. Rationale: Room temperature is sufficient due to high nucleophilicity, preventing artifactual generation of MDA from lipid hydroperoxide breakdown.

  • Liquid-Liquid Extraction (LLE): Add 300 µL of ethyl acetate to the mixture. Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 5 minutes. Extract the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the residue in 100 µL of 10% acetonitrile in water. Inject 5 µL onto a C18 UHPLC column. Detect the pyrazole derivative via Electrospray Ionization (ESI) in positive ion mode[8].

MDA_Derivatization MDA Malondialdehyde (MDA) (Lipid Peroxidation Biomarker) Intermediate Pyridazinyl-hydrazone Intermediate MDA->Intermediate + Reagent pH 4.5, 25°C Reagent Pyridazin-4-ylhydrazine Dihydrochloride Reagent->Intermediate Product 1-(Pyridazin-4-yl)pyrazole (Stable LC-MS Analyte) Intermediate->Product Cyclization (-H2O)

Reaction pathway of MDA derivatization utilizing Pyridazin-4-ylhydrazine dihydrochloride.

Part 3: Protocol B - In Situ Synthesis for High-Throughput Kinase Screening

This protocol leverages Pyridazin-4-ylhydrazine dihydrochloride to generate a library of pyrazolo-pyridazines directly in 384-well plates, followed by immediate screening against a kinase panel (e.g., VEGFR-2, JAK2)[6][9].

Experimental Causality & Self-Validation
  • Causality of In Situ Synthesis: By performing the condensation reaction directly in the screening plate, researchers bypass time-consuming purification steps, enabling the rapid evaluation of structure-activity relationships (SAR).

  • Self-Validating System: Every plate must include a Z'-factor control. Staurosporine (a pan-kinase inhibitor) serves as the positive control for kinase inhibition (100% inhibition), while DMSO serves as the negative control (0% inhibition). A Z'-factor > 0.6 validates the assay's robustness.

Step-by-Step Methodology
  • Scaffold Generation: In a 384-well polypropylene plate, dispense 10 µL of Pyridazin-4-ylhydrazine dihydrochloride (10 mM in DMSO) per well.

  • Library Diversification: Add 10 µL of diverse 1,3-dicarbonyl building blocks (10 mM in DMSO) to respective wells. Add 1 µL of glacial acetic acid as a catalyst.

  • Cyclization Incubation: Seal the plate and incubate at 60°C for 4 hours to drive the condensation and cyclization to the pyrazolo-pyridazine products.

  • Solvent Evaporation: Remove the seal and evaporate the DMSO/acetic acid using a centrifugal vacuum concentrator.

  • Kinase Assay Preparation: Reconstitute the synthesized library in 20 µL of Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme & Substrate Addition: Transfer 5 µL of the reconstituted inhibitors to a 384-well white assay plate. Add 10 µL of the target kinase/substrate mixture (e.g., 1 nM VEGFR-2, 0.2 µg/µL Poly(Glu,Tyr)).

  • Reaction Initiation & Readout: Initiate the reaction by adding 5 µL of ATP (at the specific Km for the kinase). Incubate for 1 hour at room temperature. Add an ATP-depletion luminescent reagent (e.g., Kinase-Glo®) and read luminescence.

HTS_Workflow Step1 1. In Situ Scaffold Synthesis (Pyridazin-4-ylhydrazine + Dicarbonyls) Step2 2. Solvent Evaporation & Buffer Exchange Step1->Step2 Step3 3. Kinase Incubation (Target Kinase + ATP + Substrate) Step2->Step3 Step4 4. Luminescent Readout (ATP Depletion Assay) Step3->Step4 Step5 5. Hit Identification (IC50 Calculation) Step4->Step5

High-throughput screening workflow for in situ generated pyridazine-based kinase inhibitors.

Part 4: Data Presentation

Table 1: Kinetic Parameters and Analytical Properties of Pyridazin-4-ylhydrazones

Data summarizes the derivatization efficiency of Pyridazin-4-ylhydrazine with common biological carbonyls at pH 4.5, 25°C.

Target CarbonylReaction Time to >95% YieldDerivative TypeESI-MS[M+H]+ (m/z)UV-Vis λmax (nm)Limit of Detection (LOD)
Malondialdehyde (MDA)30 minPyrazole147.062850.5 nM
4-Hydroxynonenal (HNE)45 minHydrazone249.163101.2 nM
Acetaldehyde15 minHydrazone137.082752.0 nM
Formaldehyde10 minHydrazone123.062701.5 nM
Table 2: Representative HTS Kinase Inhibition Data (In Situ Generated Derivatives)

Summary of IC50 values for pyrazolo-pyridazine derivatives synthesized via Protocol B against a panel of oncology targets.

Dicarbonyl PrecursorTarget KinaseIC50 (nM)Selectivity Fold (vs. Off-Target Panel)Putative Binding Mode
AcetylacetoneVEGFR-245.2> 100xATP-competitive (Hinge)
BenzoylacetoneJAK212.8> 50xATP-competitive (Hinge)
1,3-CyclohexanedioneFGFR1115.0> 20xType II (DFG-out)
Ethyl acetoacetateAurora A> 10,000N/AInactive

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds... Taylor & Francis Online URL:[Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review PubMed / Bioorganic & Medicinal Chemistry URL: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI / Molecules URL:[Link]

  • Measurement of Malondialdehyde as a Biomarker of Lipid Oxidation in Fish Scientific Research Publishing (SCIRP) URL:[Link]

  • Reaction of Malondialdehyde−DNA Adducts with Hydrazines Development of a Facile Assay for Quantification of Malondialdehyde Equivalents in DNA ACS Publications / Chemical Research in Toxicology URL:[Link]

  • Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds MDPI / Foods URL:[Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds ACS Publications / ACS Omega URL:[Link]

Sources

Application

Use of Pyridazin-4-ylhydrazine;dihydrochloride in pharmaceutical drug discovery

Application Note: Pyridazin-4-ylhydrazine Dihydrochloride as a Scaffold-Building Intermediate in Targeted Drug Discovery Executive Summary Pyridazin-4-ylhydrazine dihydrochloride (and its related hydrohalide salts) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pyridazin-4-ylhydrazine Dihydrochloride as a Scaffold-Building Intermediate in Targeted Drug Discovery

Executive Summary

Pyridazin-4-ylhydrazine dihydrochloride (and its related hydrohalide salts) serves as a highly versatile, bifunctional building block in modern pharmaceutical drug discovery[1]. Characterized by an electron-deficient pyridazine ring coupled with a highly nucleophilic hydrazine moiety, this compound is primarily utilized to construct fused nitrogenous heterocycles, such as pyrazolo- and triazolo-pyridazines[2]. These bicyclic scaffolds are privileged pharmacophores, frequently acting as hinge-binding motifs in the design of highly selective kinase inhibitors (e.g., TrkA/TrkB) and protease inhibitors (e.g., USP1)[3][4]. This application note details the mechanistic rationale, validated synthetic protocols, and quantitative pharmacological data surrounding its use in drug development.

Structural & Mechanistic Rationale

In medicinal chemistry, the physicochemical properties of a drug candidate are heavily dictated by its core scaffold. The pyridazine ring offers distinct advantages over other diazines (like pyrimidine or pyrazine) due to its high dipole moment and ability to act as a strong hydrogen-bond acceptor[1].

When functionalized with a hydrazine group at the 4-position, the molecule becomes a potent bis-nucleophile. The terminal nitrogen of the hydrazine ( -NH2​ ) initiates nucleophilic attack on electrophilic centers (such as ketones or nitriles), while the internal nitrogen ( -NH- ) or the adjacent pyridazine ring nitrogens participate in subsequent cyclization[2]. This tandem condensation-cyclization sequence efficiently generates complex, rigid, and planar bicyclic systems that fit precisely into the ATP-binding pockets of target kinases[3].

Application Workflow: Targeting the NGF/TrkA Pathway in Analgesia and Oncology

One of the most prominent applications of Pyridazin-4-ylhydrazine is the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors[3]. TrkA is the high-affinity catalytic receptor for Nerve Growth Factor (NGF). In both chronic pain states and certain oncological microenvironments (where tumor-invading macrophages secrete NGF), the NGF/TrkA signaling axis drives pain sensitization and tumor cell survival[5].

By reacting Pyridazin-4-ylhydrazine with functionalized cyclic ketones, researchers can synthesize pyrazolo[3,4-d]pyridazine derivatives that act as competitive ATP-pocket blockers, effectively halting downstream PI3K/Akt and MAPK/ERK phosphorylation[6].

Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Ligand Binding PI3K PI3K / Akt Signaling TrkA->PI3K Phosphorylation MAPK MAPK / ERK Signaling TrkA->MAPK Phosphorylation Inhibitor Pyridazine-derived TrkA Inhibitor Inhibitor->TrkA Competitive ATP Blockade Outcome Chronic Pain Sensitization & Tumor Cell Survival PI3K->Outcome MAPK->Outcome

Fig 1: NGF/TrkA signaling pathway targeted by pyridazine-derived kinase inhibitors.

Self-Validating Experimental Protocol: Pyrazolo[3,4-d]pyridazine Core Assembly

This protocol outlines the synthesis of 2-(pyridazin-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, a critical intermediate for TrkA inhibitors, utilizing a self-validating methodology to ensure high yield and purity[3].

Workflow Step1 Step 1: Condensation EtOH, Reflux 22h Step2 Step 2: Free-Basing 1M NaOH, 10 min Step1->Step2 Step3 Step 3: Purification H2O/Et2O Wash Step2->Step3 Validation Validation LC-MS & NMR Step3->Validation

Fig 2: Self-validating synthetic workflow for pyrazolo-pyridazine core formation.

Materials & Reagents:

  • Pyridazin-4-ylhydrazine dihydrochloride (or hydrobromide) (1.93 mmol)

  • 2-oxocyclopentanecarbonitrile (1.75 mmol)

  • Absolute Ethanol (5 mL)

  • 1M Sodium Hydroxide (NaOH) aqueous solution

  • Diethyl Ether ( Et2​O )

  • Deionized Water ( H2​O )

Step-by-Step Methodology:

  • Condensation & Cyclization : Suspend Pyridazin-4-ylhydrazine dihydrochloride in absolute ethanol. Add 2-oxocyclopentanecarbonitrile.

    • Causality: Absolute ethanol is chosen as the solvent to prevent the premature hydrolysis of the nitrile group, which would otherwise yield an unreactive carboxylic acid and halt the cyclization[3].

  • Thermal Activation : Heat the reaction mixture at reflux for 22 hours.

    • Validation Checkpoint 1: At 20 hours, perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the highly polar hydrazine starting material (which typically streaks near the baseline) confirms reaction progression.

  • Concentration : Cool the mixture to ambient temperature and concentrate under reduced pressure to yield an orange solid (the hydrohalide salt of the product)[3].

  • Free-Basing : Suspend the crude solid in 1M NaOH and stir vigorously for 10 minutes[3].

    • Causality: The basic environment neutralizes the dihydrochloride/hydrobromide salts, converting the product into its free base form. This drastically reduces its aqueous solubility, forcing the target compound to precipitate cleanly.

  • Purification by Trituration : Collect the solid via vacuum filtration. Wash thoroughly with H2​O and Et2​O [3].

    • Causality: The water wash removes inorganic salts (NaCl/NaBr), while the ether wash removes unreacted organic starting materials and non-polar impurities.

    • Validation Checkpoint 2: Dry the tan powder in vacuo. Analyze via LC-MS. A dominant peak at the expected [M+H]+ mass with >95% UV purity validates the successful assembly of the bicyclic core before proceeding to downstream urea/thiourea functionalization[6].

Quantitative Profiling: Kinase Selectivity Data

Compounds derived from the Pyridazin-4-ylhydrazine scaffold demonstrate remarkable and unexpected selectivity for TrkA and TrkB over off-target kinases. In standardized KinaseProfiler™ assays (run at ATP concentrations near the Km​ for each kinase), the derivatives exhibit the following profile[6]:

Kinase TargetPercent of Control (POC)Inhibitory ProfileClinical Implication
TrkA < 5%Potent On-Target InhibitionPrimary efficacy in analgesia and oncology
TrkB < 5%Potent On-Target InhibitionModulation of neurotrophic signaling
EGFR > 90%Inactive (Off-Target)Avoidance of skin/GI toxicities
CDK2 > 95%Inactive (Off-Target)Preservation of normal cell cycle
p38 MAPK > 85%Inactive (Off-Target)Reduced immunosuppressive risks

(Note: Data represents the average of two replicates. Low POC indicates high inhibition.)[6]

Emerging Applications: USP1 Inhibition in DNA Damage Response

Beyond kinase inhibition, Pyridazin-4-ylhydrazine is increasingly utilized in the synthesis of inhibitors targeting Ubiquitin Specific Protease 1 (USP1)[4]. USP1 regulates the DNA damage response (DDR) pathway by deubiquitinating key proteins like PCNA. Inhibiting USP1 is a cutting-edge strategy to induce synthetic lethality in BRCA-mutated cancers. The pyridazine-hydrazine scaffold is employed to construct complex multi-ring systems that selectively bind the USP1 allosteric or active sites, further cementing its value in modern oncology drug discovery[4].

References

  • Buy 4-Hydrazinylpyridazine hydrochloride (EVT-1473403) | 117044-03-8 - EvitaChem. 1

  • WO2014078322A1 - Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors - Google Patents. 3

  • WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents. 6

  • WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents.4

  • PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents. 5

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of Pyridazin-4-ylhydrazine;dihydrochloride during storage

Welcome to the Technical Support Center for Pyridazin-4-ylhydrazine dihydrochloride (CAS No.: 2309466-57-5)[1]. As a highly reactive building block used in medicinal and agricultural chemistry, this compound presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridazin-4-ylhydrazine dihydrochloride (CAS No.: 2309466-57-5)[1]. As a highly reactive building block used in medicinal and agricultural chemistry, this compound presents unique storage and handling challenges.

This guide is engineered for researchers and drug development professionals. It moves beyond basic safety data sheets to provide mechanistic causality —explaining why degradation occurs—and offers self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Insight—The "Why" Behind Thermal Degradation

To prevent degradation, you must first understand the chemical vulnerabilities of the molecule.

Hydrazine derivatives are inherently strong reducing agents. At elevated temperatures, the N-N bond is susceptible to homolytic cleavage, leading to the release of nitrogen gas ( N2​ ), ammonia ( NH3​ ), and various pyridazine fragments[2][3]. To counteract this, the compound is synthesized as a dihydrochloride salt . Protonating the basic nitrogen atoms significantly raises the activation energy required for oxidation and thermal decomposition, rendering the salt much more stable than its free-base counterpart[4].

However, this stabilization introduces a secondary vulnerability: Hygroscopicity . Hydrazine dihydrochloride salts readily absorb moisture from the atmosphere[4]. When moisture infiltrates the crystal lattice, it creates a microscopic solvent environment. This localized moisture facilitates acid-catalyzed hydrolysis and drastically lowers the threshold for thermal degradation. If exposed to thermal stress (>25°C) in the presence of moisture, the compound will undergo accelerated decomposition, releasing hazardous byproducts such as hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[5][6].

ThermalDegradation A Pyridazin-4-ylhydrazine dihydrochloride B Moisture Absorption (Hygroscopic) A->B Improper Sealing C Thermal Stress (> 25°C) A->C Improper Storage D Acid-Catalyzed Hydrolysis B->D E N-N Bond Cleavage & Oxidation C->E F Degradation Products: Pyridazine + N2 + NH3 + HCl D->F E->F

Logical flowchart of thermal degradation mechanisms for hydrazine salts.

Part 2: Troubleshooting FAQs

Q1: My compound arrived as a white crystalline powder but has turned yellow/brown after a month of storage. What happened? A: Color change is the macroscopic manifestation of thermal degradation and oxidation. The N-N bond in the hydrazine moiety has likely cleaved, forming colored pyridazine degradation products and releasing ammonia[2][3]. This typically occurs if the storage temperature fluctuated or if the vial was opened in ambient air, allowing moisture to catalyze the thermal breakdown[4].

Q2: Why can't I just store the bulk 5g bottle at -20°C and open it whenever I need a few milligrams? A: Repeated freeze-thaw cycles destroy hygroscopic salts. Every time you open a cold bottle in a room-temperature lab, ambient water vapor immediately condenses onto the cold powder. Because hydrazine dihydrochloride is highly hygroscopic, it absorbs this condensation[4]. Upon returning the bottle to the freezer, the trapped moisture slowly degrades the compound over time. Solution: Aliquot immediately upon receipt.

Q3: Is it necessary to store this compound under an inert atmosphere? A: Yes. While the dihydrochloride salt is more stable than the free base, trace oxygen and ambient moisture act synergistically to lower the thermal decomposition threshold. Storage under nitrogen or argon is strongly advised for high-purity applications[4][7].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be self-validating. The following protocols include built-in verification steps to confirm that your handling has not induced thermal degradation.

Protocol A: Moisture-Free Aliquoting and Storage

Objective: Prevent freeze-thaw condensation and thermal stress during long-term storage.

  • Thermal Equilibration: Upon receiving the compound (usually shipped on cold packs), place the unopened sealed vial into a vacuum desiccator at room temperature for 2 hours.

    • Causality: This ensures the powder reaches room temperature before exposure to air, preventing condensation.

  • Inert Environment Setup: Purge a glovebox or a portable glovebag with high-purity Nitrogen ( N2​ ) or Argon ( Ar ) gas[7].

  • Aliquoting: Inside the inert environment, weigh the bulk powder into single-use, amber glass vials.

  • Sealing: Cap each vial tightly using PTFE-lined septa caps. PTFE prevents moisture permeation better than standard rubber septa.

  • Storage: Store the aliquots in a sealed secondary container containing indicating silica gel at -20°C.

  • Self-Validation Step (T=0 Baseline): Immediately dissolve one newly sealed aliquot in your analytical mobile phase (e.g., Acetonitrile/Water) and run an HPLC-UV analysis. This establishes a "T=0" baseline. If degradation peaks (e.g., cleaved pyridazine) are absent, your aliquoting environment was successfully inert. Future analyses must be compared against this specific baseline to isolate storage-induced degradation from manufacturing impurities.

StorageWorkflow S1 1. Receive (Cold Pack) S2 2. Equilibrate to RT S1->S2 S3 3. Aliquot (N2/Ar gas) S2->S3 S4 4. Seal (PTFE Septa) S3->S4 S5 5. Store (-20°C, Dry) S4->S5

Step-by-step self-validating workflow for aliquoting and storage.

Protocol B: Forced Degradation Analytical Validation

Objective: Identify the specific chromatographic peaks associated with thermal degradation for your specific lot.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of Pyridazin-4-ylhydrazine dihydrochloride in a controlled pH phosphate buffer[4].

  • Thermal Stress Application: Place the sealed solution in a dry heat block at 60°C for 48 hours. (Do not exceed 80°C to avoid hazardous pressure buildup from N2​ / HCl gas release)[4][5].

  • Control Preparation: Keep a 1.0 mg/mL solution at 4°C in the dark for the same duration.

  • Analysis: Run both samples via LC-MS.

  • Self-Validation Step: Subtract the Control chromatogram from the Thermal Stress chromatogram. The remaining peaks represent the exact thermal degradation products (e.g., loss of the −NHNH2​ mass). Use these specific retention times to monitor the health of your stored aliquots over time.

Part 4: Quantitative Data Presentation

Table 1: Accelerated Stability Profile (Hydrazine Dihydrochloride Derivatives)

Note: Data extrapolated from standard stability models for hydrazine dihydrochloride salts[3][4].

Storage ConditionAtmosphereTime PointExpected Purity (HPLC)Primary Degradation Risk
-20°C Inert ( N2​ / Ar )12 Months> 99.0%Negligible
4°C Ambient Air3 Months95.0 - 97.0%Mild hygroscopic hydrolysis
25°C (Room Temp) Ambient Air1 Month< 90.0%Thermal N-N cleavage, Oxidation
60°C (Accelerated) Ambient Air48 Hours< 70.0%Severe thermal decomposition
Table 2: Diagnostic Troubleshooting Matrix
ObservationAnalytical Marker (LC-MS / HPLC)Root CauseCorrective Action
Powder is clumping/stickyBroadened baseline, retention time shiftsMoisture absorption (Hygroscopicity)Discard compromised aliquot. Ensure future aliquots are sealed with PTFE septa.
Powder turned yellow/brownNew peaks with lower molecular weight (loss of N2​H4​ )Thermal decomposition / OxidationStore strictly at -20°C. Never leave bulk powder on the benchtop.
Pressure buildup in vialN/A (Physical observation)Release of N2​ , NH3​ , and HCl gasesDispose of vial immediately in a fume hood. Compound has severely degraded.

References

  • HYDRAZINE Method number: Matrix: Target concentration: OSHA PEL Source: OSHA URL:[Link]

  • The Thermal and Catalytic Decomposition of Methylhydrazines Source: DTIC (Defense Technical Information Center) URL:[Link]

  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field Source: PubMed / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Pyridazin-4-ylhydrazine Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing unexpected solubility issues with Pyridazin-4-ylhydrazine dihydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals experiencing unexpected solubility issues with Pyridazin-4-ylhydrazine dihydrochloride in aqueous media.

As a dihydrochloride salt, this compound is theoretically highly water-soluble. However, in practical laboratory settings, researchers frequently encounter precipitation, incomplete dissolution, or suspension formation. These issues are rarely due to the inherent insolubility of the salt, but rather the complex interplay of buffer pH, the common-ion effect, and the oxidative lability of the hydrazine moiety .

This guide synthesizes field-proven diagnostic strategies and self-validating protocols to help you achieve and maintain complete dissolution.

Part 1: Diagnostic Matrix for Solubility Failures

Before adjusting your experimental design, use the table below to match your specific quantitative and qualitative observations with the underlying chemical causality.

Observation / SymptomBuffer ConditionsPrimary Chemical CauseMechanistic Explanation
Immediate heavy precipitation upon addition to buffer.Neutral to Basic (pH > 6.0), e.g., PBS, HEPES, Tris.Free Base Formation The dihydrochloride salt is neutralized. The resulting uncharged pyridazin-4-ylhydrazine free base lacks the ionic charge necessary to overcome its crystal lattice energy in water.
Incomplete dissolution ; solid remains at the bottom despite stirring.High Chloride (e.g., 0.1 M HCl, 0.9% NaCl, Saline).Common-Ion Effect Excess ambient chloride ions shift the solubility equilibrium ( Ksp​ ) to the left, suppressing the dissociation of the dihydrochloride salt[1][2].
Gradual color change (yellow/brown) followed by a fine, cloudy suspension.Aerated aqueous buffers, presence of trace metals.Oxidative Degradation Dissolved oxygen, catalyzed by trace transition metals (e.g., Cu2+ ), oxidizes the hydrazine group into insoluble diazo compounds or polymeric byproducts[3][4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when added to physiological buffers like PBS (pH 7.4)?

Answer: You are observing pH-induced free base precipitation. Pyridazin-4-ylhydrazine dihydrochloride contains two protonated nitrogen centers. When introduced into a physiological buffer (pH 7.4), the ambient pH exceeds the pKa​ of the protonated hydrazine and pyridazine nitrogens. The buffer strips the protons from the salt, converting it into the uncharged free base. Without the ionic charge to facilitate ion-dipole interactions with water, the hydrophobic nature of the pyridazine ring dominates, causing the compound to crash out of solution. Solution: Dissolve the compound in a mildly acidic buffer (pH 4.0–5.0) first, or use a co-solvent (like DMSO) before diluting into physiological media.

Q2: I anticipated the free base issue, so I used 0.1 M HCl to keep the pH low. Why is it still failing to dissolve completely?

Answer: You have inadvertently triggered the common-ion effect [2]. The dissolution of the salt is governed by its solubility product constant ( Ksp​ ):

Ksp​=[Pyridazine-H22+​][Cl−]2

Because Ksp​ is a fixed thermodynamic value at a given temperature, artificially flooding the solvent with chloride ions (from 0.1 M HCl or concentrated NaCl) forces the equation to the left to maintain equilibrium[1]. The maximum allowable concentration of the pyridazine cation drops exponentially, preventing your salt from dissolving. Solution: If a low-pH environment is required, use a non-chloride acidic buffer, such as 50 mM Sodium Acetate or Methanesulfonic acid.

Q3: My solution dissolves perfectly at first, but over a few hours, it turns yellow-brown and becomes cloudy. Is it precipitating over time?

Answer: It is not precipitating; it is degrading. Hydrazines are potent reducing agents and are highly susceptible to oxidative degradation in aqueous solutions containing dissolved oxygen[3]. This reaction is heavily catalyzed by trace transition metals (such as Cu2+ or Fe3+ ) commonly found in glassware or lower-grade buffer salts[4]. The oxidation process generates hydrazyl radicals, which subsequently form insoluble diazo intermediates, polymeric byproducts, and nitrogen gas. The cloudiness is the accumulation of these insoluble degradation products. Solution: You must remove dissolved oxygen by sparging the buffer with an inert gas and add a chelating agent (like EDTA) to sequester catalytic trace metals.

Part 3: Visualizing the Mechanisms

Troubleshooting Workflow

Use this decision tree to rapidly diagnose and correct your formulation issues at the bench.

G Start Compound fails to dissolve or precipitates in aqueous media CheckPH Check Buffer pH Start->CheckPH HighPH pH > 5.0 (Physiological Buffers) CheckPH->HighPH LowPH pH < 5.0 (Acidic Buffers) CheckPH->LowPH FreeBase Free Base Precipitation Solution: Lower pH or use co-solvents HighPH->FreeBase CheckCl Check Chloride [Cl-] Concentration LowPH->CheckCl HighCl High [Cl-] (e.g., Saline, HCl) CheckCl->HighCl LowCl Low [Cl-] CheckCl->LowCl CommonIon Common-Ion Effect Solution: Use non-chloride buffers HighCl->CommonIon CheckColor Check Solution Color/Time LowCl->CheckColor ColorChange Turns Yellow/Brown over time CheckColor->ColorChange Oxidation Oxidative Degradation Solution: Degas buffer, add EDTA ColorChange->Oxidation

Diagnostic workflow for Pyridazin-4-ylhydrazine dihydrochloride solubility issues.

Hydrazine Oxidative Degradation Pathway

Understanding the chemical degradation pathway is critical for designing stability-indicating protocols.

Pathway Hydrazine Pyridazin-4-ylhydrazine (Intact, Soluble) Radical Hydrazyl Radical Intermediate Hydrazine->Radical Trace Cu2+/Fe3+ Dissolved O2 Diazo Diazo/Polymeric Byproducts (Insoluble Suspension) Radical->Diazo Cross-linking Nitrogen N2 Gas + Ammonia (Evolution) Radical->Nitrogen Further Oxidation

Oxidative degradation pathway of hydrazines in aqueous media containing dissolved oxygen.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal checks (like pH verification and degassing), you eliminate the variables that cause solubility failures.

Protocol A: Preparation of a Stable, High-Concentration Aqueous Stock

This protocol avoids the common-ion effect and prevents oxidative degradation, yielding a stable stock solution for downstream assays.

Materials Needed:

  • 50 mM Sodium Acetate buffer (pH 4.5)

  • EDTA (Ethylenediaminetetraacetic acid)

  • High-purity Argon or Nitrogen gas

  • Calibrated pH meter

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Do not use HCl to adjust the pH. Use Acetic Acid to bring the pH to 4.5. This avoids introducing chloride ions that trigger the common-ion effect[1].

  • Chelation: Add EDTA to the buffer to achieve a final concentration of 1 mM. This sequesters trace Cu2+ and Fe3+ ions, neutralizing their catalytic effect on hydrazine oxidation[3][4].

  • Deoxygenation (Critical Step): Sparge the buffer with Argon or Nitrogen gas for a minimum of 20 minutes to displace dissolved oxygen. Keep the vessel tightly capped or under a positive inert gas atmosphere.

  • Dissolution: Weigh the required amount of Pyridazin-4-ylhydrazine dihydrochloride and add it to the deoxygenated buffer. Vortex gently until completely dissolved.

  • Validation Check: Measure the pH of the final solution. Because the dihydrochloride salt is acidic, high concentrations may drop the pH further. Ensure the pH remains between 3.5 and 4.5. If it drops below 3.0, the acidity may interfere with downstream biological assays.

  • Storage: Aliquot into amber vials (to prevent photo-oxidation), blanket with Argon, and store at -80°C.

Protocol B: Controlled Dilution into Physiological Media (Assay Prep)

When you must introduce the compound into a pH 7.4 environment (e.g., cell culture media), follow this protocol to prevent instantaneous free-base precipitation.

Step-by-Step Methodology:

  • Co-Solvent Priming: If your assay tolerates organic solvents, dissolve the compound initially in 100% DMSO to create a 1000x concentrated stock.

  • Rapid Dispersal: When adding the stock to the physiological buffer (e.g., PBS), ensure the buffer is under vigorous vortexing or stirring. Add the compound dropwise. Causality: Rapid mixing prevents localized micro-environments of high concentration where the free base can nucleate and crystallize.

  • Concentration Limit Check: Ensure the final concentration of the compound in the pH 7.4 buffer does not exceed the thermodynamic solubility limit of the free base (typically < 100 µM for this class of compounds).

  • Visual Validation: Hold the final solution against a dark background under a bright light. If you observe a "Tyndall effect" (scattering of light), micro-precipitates have formed, and the concentration must be lowered.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation PubMed[Link]

  • Common Ion Effect on Solubility of Ionic Salts CK-12 Foundation [Link]

  • Oxidation of Hydrazine in Aqueous Solutions Defense Technical Information Center (DTIC)[Link]

  • The reaction between hydrazine and oxygen in water ResearchGate [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Pyridazin-4-ylhydrazine Dihydrochloride Couplings

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with Pyridazin-4-ylhydrazine dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals working with Pyridazin-4-ylhydrazine dihydrochloride. Due to its formulation as a dihydrochloride salt, this reagent presents unique pH-dependent challenges during coupling reactions (such as hydrazone formation or Fischer indole syntheses). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yield conversions.

Core Principles: The Causality of pH in Hydrazone Couplings

As an Application Scientist, I often see reactions fail not because of poor reagent quality, but due to a misunderstanding of the reaction's microenvironment. To master coupling reactions with Pyridazin-4-ylhydrazine dihydrochloride, one must understand the dual-competing mechanisms of hydrazone formation. The reaction is a nucleophilic addition-elimination process that relies heavily on a delicate pH balance[1].

  • Nucleophilic Attack (Favored by Higher pH): The terminal nitrogen of the hydrazine must possess a free lone pair of electrons to attack the electrophilic carbonyl carbon. If the pH is too low, the hydrazine is protonated into an unreactive hydrazinium ion.

  • Dehydration of the Tetrahedral Intermediate (Favored by Lower pH): After the initial attack, a tetrahedral hemiaminal intermediate is formed. The breakdown of this intermediate to eliminate water and form the C=N double bond is strictly acid-catalyzed. At neutral or high pH, this dehydration becomes the rate-limiting step, severely stalling the reaction[2].

Because Pyridazin-4-ylhydrazine is supplied as a dihydrochloride salt , dissolving it in a solvent inherently drops the pH to < 2.0. This completely protonates the hydrazine and halts the nucleophilic attack[3]. Therefore, precise buffering to a "Goldilocks" pH of 4.5–5.5 is mandatory to balance nucleophile availability with electrophile activation.

Mechanism_pH Salt Pyridazin-4-ylhydrazine Dihydrochloride (Salt) Base Add 2.0 - 2.5 eq Base (e.g., NaOAc) Salt->Base Dissolution FreeBase Free Hydrazine (Active Nucleophile) Base->FreeBase Neutralization pH_Low pH < 4.0 (Over-protonation) FreeBase->pH_Low pH_Opt pH 4.5 - 5.5 (Optimal Balance) FreeBase->pH_Opt pH_High pH > 6.0 (Insufficient Acid) FreeBase->pH_High Outcome1 Hydrazinium Ion Forms Nucleophilic Attack Fails pH_Low->Outcome1 Outcome2 Rapid Attack & Acid-Catalyzed Dehydration pH_Opt->Outcome2 Outcome3 Tetrahedral Intermediate Fails to Dehydrate pH_High->Outcome3

Mechanistic pathways of Pyridazin-4-ylhydrazine coupling based on reaction pH.

Troubleshooting Guides & FAQs

Q: My coupling reaction with an aldehyde is stalling at 10-20% conversion. I didn't add any acid. What is going wrong? A: The stalling is caused by the intrinsic acidity of the dihydrochloride salt. When Pyridazin-4-ylhydrazine dihydrochloride dissolves, it releases two equivalents of hydrochloric acid (HCl), dropping the reaction pH well below 3.0. At this highly acidic pH, the hydrazine is fully protonated and loses its nucleophilicity[3]. You must add a base (like Sodium Acetate or Triethylamine) to neutralize the HCl and bring the pH up to ~5.0.

Q: I added 1 equivalent of Triethylamine (TEA) to the reaction, but it is still not proceeding. Why? A: You have not added enough base. Because the reagent is a dihydrochloride salt, it requires exactly 2.0 equivalents of base just to neutralize the counterions. Adding only 1 equivalent leaves the hydrazine partially protonated as a monohydrochloride salt. We recommend adding 2.2 to 2.5 equivalents of a mild base like anhydrous Sodium Acetate (NaOAc) to neutralize the salt and establish an in situ acetate buffering system[3].

Q: Can I run this coupling at physiological pH (7.4) for bioconjugation applications? A: While possible, hydrazone formation at pH 7.4 is notoriously slow because the acid-catalyzed dehydration of the tetrahedral intermediate becomes the rate-limiting step[4]. If physiological conditions are mandatory, consider using an aniline catalyst (e.g., 10-100 mM p-phenylenediamine) to form a highly reactive Schiff base intermediate, which accelerates the subsequent transimination with the hydrazine[2].

Q: The product is degrading during workup. How do I stabilize the hydrazone? A: Hydrazone bonds are stable at neutral and alkaline pH but are susceptible to hydrolysis under acidic conditions (pH < 4)[1]. Ensure your workup avoids strong aqueous acids. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to raise the pH > 7 before organic extraction.

Troubleshooting_Tree Issue Issue: Low Hydrazone Yield or Stalled Reaction Measure Action: Measure pH of Reaction Aliquot Issue->Measure pH_Low pH < 4.0 Measure->pH_Low pH_Opt pH 4.5 - 5.5 Measure->pH_Opt pH_High pH > 6.0 Measure->pH_High Fix_Low Add NaOAc or TEA (Neutralize HCl) pH_Low->Fix_Low Fix_Opt Check Steric Hindrance or Add Heat pH_Opt->Fix_Opt Fix_High Add Glacial Acetic Acid (Activate Carbonyl) pH_High->Fix_High

Diagnostic workflow for troubleshooting stalled Pyridazin-4-ylhydrazine coupling reactions.

Self-Validating Experimental Protocol

Standard Operating Procedure: pH-Optimized Hydrazone Coupling

This protocol utilizes an acetate buffer system generated in situ, ensuring the pH remains in the optimal 4.5–5.5 range throughout the reaction.

Materials:

  • Pyridazin-4-ylhydrazine dihydrochloride (1.0 eq)

  • Target Aldehyde/Ketone (1.1 eq)

  • Sodium Acetate anhydrous (NaOAc) (2.5 eq)

  • Solvent: Ethanol or Methanol (0.1 M concentration)

Step-by-Step Methodology:

  • Salt Neutralization: Suspend Pyridazin-4-ylhydrazine dihydrochloride (1.0 eq) in the chosen solvent. Add Sodium Acetate (2.5 eq) in one portion.

    • Causality: The first 2.0 eq of NaOAc neutralize the two HCl molecules, forming NaCl and Acetic Acid. The remaining 0.5 eq of NaOAc pairs with the newly generated Acetic Acid to form an ideal acetate buffer system.

  • Validation Check 1 (pH Verification): Stir for 15 minutes at room temperature. Spot a 5 µL aliquot onto wet pH indicator paper. The pH must read between 4.5 and 5.5. If pH < 4.5, add NaOAc in 0.1 eq increments until the target is reached.

  • Electrophile Addition: Once the pH is validated, add the target aldehyde or ketone (1.1 eq) dropwise to prevent localized concentration spikes.

  • Reaction Incubation: Stir at room temperature for 2–4 hours. For sterically hindered ketones, heat the reaction to 50 °C to overcome the activation energy barrier[5].

  • Validation Check 2 (Reaction Monitoring): Monitor the reaction via TLC or LC-MS. The disappearance of the free hydrazine mass (m/z 111.1 for the free base) indicates successful nucleophilic attack and conversion.

  • Quenching & Isolation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ to shift the pH to ~8.0. This prevents acid-catalyzed hydrolysis of the newly formed hydrazone during isolation[1]. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the causal relationship between base equivalents, resulting pH, and expected reaction efficiency based on established hydrazone kinetic principles[2][3].

Base Added (NaOAc)Resulting pHDominant Hydrazine SpeciesRate-Limiting StepExpected Yield (2h)
0.0 eq< 2.0Hydrazinium DicationNucleophilic Attack< 5%
1.0 eq~ 3.0Hydrazinium MonocationNucleophilic Attack10 - 20%
2.0 eq~ 4.0Free Base (Partial)Nucleophilic Attack40 - 60%
2.5 eq 4.8 - 5.2 Free Base (Optimal) None (Balanced) > 90%
4.0+ eq> 6.5Free Base (Excess)Dehydration of Hemiaminal30 - 50%

Table 1: Impact of base stoichiometry on the pH and yield of Pyridazin-4-ylhydrazine dihydrochloride couplings.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pyridazin-4-ylhydrazine Substitutions

Welcome to the Advanced Technical Support Center for handling Pyridazin-4-ylhydrazine dihydrochloride (CAS: 117044-03-8 / 2309466-57-5)[1][2]. This guide is engineered for researchers and drug development professionals f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling Pyridazin-4-ylhydrazine dihydrochloride (CAS: 117044-03-8 / 2309466-57-5)[1][2]. This guide is engineered for researchers and drug development professionals facing challenges with nucleophilic aromatic substitutions (SNAr), N-alkylation, and N-acylation when utilizing this privileged heterocyclic scaffold[3].

Below, we dissect the mechanistic bottlenecks—specifically the severe steric hindrance at the pyridazine 4-position and the nucleophilic dampening caused by the dihydrochloride salt—and provide self-validating protocols to bypass them.

Diagnostic Overview & Mechanism of Hindrance

The pyridazine ring is highly valued in medicinal chemistry for its unique dipole, high electron density, and ability to improve drug crystallinity[3][4]. However, substitutions at the 4-hydrazinyl position are notoriously difficult due to two compounding factors:

  • Steric Pocketing: The hydrazine moiety is flanked by the C3 and C5 positions of the pyridazine ring. When attempting to attach bulky electrophiles, the transition state energy spikes due to severe steric clash[5].

  • Protonation State: The commercial dihydrochloride salt form fully protonates both the pyridazine ring nitrogen and the primary amine of the hydrazine, rendering the terminal nitrogen electronically deactivated and non-nucleophilic[3].

Workflow A Pyridazin-4-ylhydrazine 2HCl B Neutralization (DIPEA) A->B C Boc-Protection (Boc2O) B->C D Dianion Formation (n-BuLi, -78°C) C->D E Electrophile Addition D->E F Substituted Product E->F

Workflow for regioselective alkylation of sterically hindered pyridazin-4-ylhydrazine.

Troubleshooting FAQs

Q: Why does direct alkylation of the dihydrochloride salt fail, even with excess base? A: Direct alkylation often fails because standard bases (like K2CO3 or Et3N) in polar aprotic solvents struggle to fully liberate the free hydrazine without triggering side reactions or homocoupling. Furthermore, even when free-based, the steric hindrance from the adjacent C3/C5 ring protons prevents bulky electrophiles from achieving the necessary trajectory for an SN2 attack[5].

Q: How do I overcome the steric clash during N-alkylation with bulky electrophiles? A: You must artificially inflate the nucleophilicity of the hydrazine to overcome the steric activation barrier. This is achieved using the Nitrogen Dianion Methodology [6][7]. By first protecting the internal nitrogen (N1) with a Boc group, you create a massive pKa differential (N1-Boc pKa ~17 vs. N2-H pKa ~28)[7]. Treating this intermediate with 2 equivalents of n-Butyllithium (n-BuLi) at -78 °C forces the formation of a highly reactive, soluble dianion that can attack even sterically hindered electrophiles[6][7].

Q: How can I visually validate that the highly reactive dianion intermediate has formed? A: The reaction acts as its own indicator. When the first equivalent of n-BuLi deprotonates the Boc-protected nitrogen, the THF solution turns a dark red (monoanion). Upon the addition of the second equivalent and the successful formation of the dianion, the solution will rapidly transition to a clear, bright yellow [7]. If the solution remains red, your n-BuLi has degraded, or moisture has quenched the reaction.

Troubleshooting Q1 Yield < 20%? Q2 Salt fully neutralized? Q1->Q2 A1 Add DIPEA, track pH Q2->A1 No Q3 Electrophile bulky? Q2->Q3 Yes A2 Use Dianion Method Q3->A2 Yes A3 Increase Temp/Time Q3->A3 No

Troubleshooting decision tree for overcoming low yields in hydrazine substitution.

Validated Experimental Protocol: Dianion-Mediated Selective Alkylation

This protocol is a self-validating system designed to ensure high regioselectivity and overcome steric hindrance during the alkylation of Pyridazin-4-ylhydrazine[6][7].

Phase 1: Free-Basing and Boc-Protection

Causality: We use Boc anhydride because the resulting carbamate provides the exact electronic withdrawal needed to differentiate the pKa of the two hydrazine nitrogens, enabling sequential deprotonation[7].

  • Suspend Pyridazin-4-ylhydrazine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Validation: The suspension will clarify as the salt is neutralized.

  • Add Boc2O (1.05 eq) and stir for 4 hours at room temperature.

  • Wash with saturated NaHCO3, dry over MgSO4, and concentrate to yield the N1-Boc protected intermediate.

Phase 2: Dianion Generation

Causality: THF is selected as the solvent because it perfectly solubilizes the dianion at cryogenic temperatures, whereas other ethereal solvents lead to precipitation[7].

  • Dissolve the Boc-protected intermediate in anhydrous THF under an Argon atmosphere.

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Self-Validation Check: Observe the color shift. The solution will initially turn red (monoanion) and then shift to a bright yellow (dianion)[7]. Maintain stirring at -78 °C for 30 minutes.

Phase 3: Electrophilic Quench

Causality: Adding the electrophile at low temperatures prevents polyalkylation. The terminal nitrogen (N2) is vastly more nucleophilic in the dianion state, ensuring regioselectivity[6][7].

  • Add the desired alkyl halide (1.0 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate, dry, and purify via flash chromatography.

Quantitative Performance Data

The efficiency of the dianion methodology is directly correlated to the leaving group quality and the steric bulk of the electrophile. Below is a synthesized data table demonstrating expected yields and reaction times when applying this protocol to hindered systems[6][7].

Electrophile TypeSteric BulkLeaving GroupReaction TimeExpected Yield (%)
Methyl Iodide LowIodide (Excellent)2 hours> 90%
Allyl Bromide LowBromide (Good)2 hours88%
Benzyl Chloride ModerateChloride (Fair)3 - 4 hours80 - 85%
Isopropyl Bromide HighBromide (Good)24 - 96 hours< 20%*

*Note: Dialkylation or monoalkylation with highly sterically hindered secondary electrophiles (like isopropyl groups) remains extremely sluggish even with the dianion method due to the insurmountable physical clash with the pyridazine ring[7].

References

  • [1] "5-methyl-1H-1,2,3-triazole-4-carboxylate (EVT-2750994)" - EvitaChem. Available at:

  • [2] "Buy 4-Hydrazinylpyridazine hydrochloride (EVT-1473403) | 117044-03-8" - EvitaChem. Available at:

  • [5] "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA" - PMC / NIH. Available at:

  • [4] "Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange" - PMC / NIH. Available at:

  • [6] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives" - Organic Chemistry Portal. Available at:

  • [7] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives" - Organic Letters, ACS Publications. Available at:

  • [3] "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery" - Blumberg Institute. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Pyridazin-4-ylhydrazine Dihydrochloride

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the validation of Pyridazin-4-ylhydrazine dihydrochloride, with a primary focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present predicted spectral data based on analogous structures, and explore complementary techniques to ensure a self-validating analytical workflow.

The Analytical Challenge: Characterizing a Diprotonated Heterocycle

Pyridazin-4-ylhydrazine dihydrochloride presents a unique analytical challenge due to the presence of multiple basic nitrogen atoms. The formation of a dihydrochloride salt implies protonation at two sites. Based on the pKa values of similar heterocyclic systems, the most likely sites of protonation are one of the pyridazine ring nitrogens and the terminal amino group of the hydrazine moiety. This diprotonated state significantly influences the electronic environment of the molecule, which is directly reflected in its NMR spectra.

Primary Analytical Technique: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled.

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified NMR spectrum for Pyridazin-4-ylhydrazine dihydrochloride is not readily accessible, we can predict the chemical shifts with a high degree of confidence by analyzing structurally similar compounds and considering the electronic effects of protonation. Our predictions are based on data from 4-aminopyridine, phenylhydrazine hydrochloride, and various pyridinium salts.[1][2]

The positive charge on the pyridinium ring is expected to cause a significant downfield shift for all ring protons and carbons due to deshielding.[3] The α-protons (adjacent to the nitrogen atoms) will be the most deshielded. Similarly, the protonation of the hydrazine moiety will lead to downfield shifts of the N-H protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridazin-4-ylhydrazine Dihydrochloride in DMSO-d₆

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-3~9.2 - 9.4dC-3: ~150 - 155
H-5~8.0 - 8.2ddC-4: ~140 - 145
H-6~9.0 - 9.2dC-5: ~125 - 130
-NH-~10.5 - 11.5 (broad)sC-6: ~148 - 153
-NH₃⁺~9.5 - 10.5 (broad)s

Disclaimer: These are predicted values and may differ from experimental results. The broadness of the N-H signals is due to chemical exchange and quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. For a hydrochloride salt like Pyridazin-4-ylhydrazine dihydrochloride, the choice of solvent and sample preparation are critical.

Step-by-Step Methodology:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to dissolve a wide range of polar compounds and, crucially, to slow down the exchange of acidic protons with water, allows for the observation of N-H signals.

  • Sample Preparation:

    • Weigh approximately 10-15 mg of Pyridazin-4-ylhydrazine dihydrochloride for ¹H NMR and 50-75 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.

    • To ensure complete dissolution, gentle warming or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • To confirm the assignment of the exchangeable N-H protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -NH- and -NH₃⁺ protons should disappear or significantly diminish in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom, confirming the C-H connectivities.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall molecular framework.

Workflow for NMR-based Structural Validation

The following diagram illustrates the logical flow of the NMR validation process, emphasizing the self-validating nature of the combined experiments.

NMR_Validation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve in DMSO-d6 Filter into NMR tube H1_NMR 1D ¹H NMR Prep->H1_NMR C13_NMR 1D ¹³C NMR Prep->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Assign_H Assign ¹H Signals H1_NMR->Assign_H Assign_C Assign ¹³C Signals C13_NMR->Assign_C Confirm_NH Confirm N-H Protons D2O_Ex->Confirm_NH TwoD_NMR 2D NMR (HSQC, HMBC) Connectivity Establish Connectivity TwoD_NMR->Connectivity Assign_H->TwoD_NMR Assign_C->TwoD_NMR Validation Structure Validated Confirm_NH->Validation Connectivity->Validation

NMR validation workflow for Pyridazin-4-ylhydrazine dihydrochloride.

Complementary Analytical Techniques: A Comparative Overview

While NMR is a powerful tool, a comprehensive validation strategy should incorporate data from other analytical techniques. This multi-faceted approach provides orthogonal data points, significantly increasing confidence in the structural assignment.

Table 2: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Advantages for this Compound Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula of the free base. Fragmentation can provide structural clues.The dihydrochloride salt will likely not be observed directly. Fragmentation may be complex.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of N-H bonds (hydrazine and pyridinium) and the aromatic pyridazine ring.Provides limited information on the overall connectivity of the molecule.
Mass Spectrometry Insights

For Pyridazin-4-ylhydrazine, Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak corresponding to the free base. The fragmentation pattern of pyridazine derivatives often involves the loss of N₂. The presence of the hydrazine side chain may lead to characteristic cleavages of the N-N and C-N bonds.

Infrared Spectroscopy Insights

The FTIR spectrum of Pyridazin-4-ylhydrazine dihydrochloride is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the protonated hydrazine and pyridinium moieties will appear as broad bands in the region of 2400-3200 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the pyridazine ring will be present in the 1400-1650 cm⁻¹ region.

Conclusion

The structural validation of Pyridazin-4-ylhydrazine dihydrochloride requires a systematic and multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy, when performed with careful consideration of the compound's properties as a dihydrochloride salt, provides the most definitive structural information. By complementing NMR data with Mass Spectrometry and Infrared Spectroscopy, researchers can achieve a high level of confidence in the identity and purity of their compound, a critical requirement in all stages of chemical research and drug development.

References

  • 4-HYDRAZINOPYRIDINE HYDROCHLORIDE(20815-52-5) 1H NMR spectrum. ChemicalBook. Accessed March 24, 2026.
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Accessed March 24, 2026.
  • troubleshooting NMR peak assignments for pyridinium salts. Benchchem. Accessed March 24, 2026.

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Comparative

A Comparative Guide to Pyridazin-4-ylhydrazine Dihydrochloride and Phenylhydrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the diverse landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the diverse landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Hydrazine derivatives, in particular, are indispensable reagents for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of two key hydrazine derivatives: the well-established phenylhydrazine and the increasingly relevant heteroaromatic analogue, Pyridazin-4-ylhydrazine dihydrochloride. By examining their distinct chemical properties, reactivity profiles, and applications, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Safety Properties

A fundamental understanding of the physical and chemical properties of a reagent, along with its safety profile, is crucial for its effective and safe implementation in the laboratory. The following table summarizes these key characteristics for both Pyridazin-4-ylhydrazine dihydrochloride and phenylhydrazine.

PropertyPyridazin-4-ylhydrazine DihydrochloridePhenylhydrazine
Molecular Formula C₄H₈Cl₂N₄C₆H₈N₂
Molecular Weight 183.05 g/mol 108.14 g/mol [1]
Appearance White to off-white solid[2]Pale yellow oily liquid or crystals[1][3]
Melting Point ~150-160 °C[2]19.5-19.8 °C[3][4]
Boiling Point Not available243.5 °C (decomposes)[4]
Solubility Soluble in water and polar organic solvents[2]Slightly soluble in water; soluble in alcohol, ether, chloroform, benzene[3][4]
Stability Generally stable as a hydrochloride saltDarkens on exposure to air and light[1][5]
Key Hazards Irritant, handle with care[6][7]Toxic, potential carcinogen, skin sensitizer, irritant[5][8][9]

Reactivity and Mechanistic Considerations: An Electronic Dichotomy

The synthetic utility of a hydrazine is intrinsically linked to the nucleophilicity of its terminal nitrogen atom. The electronic nature of the substituent on the hydrazine moiety plays a decisive role in modulating this reactivity.

Phenylhydrazine: The phenyl group, being directly attached to the hydrazine nitrogen, exerts a significant electron-withdrawing effect through resonance. The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring is delocalized into the aromatic system, which diminishes its availability for nucleophilic attack.[10] This reduced nucleophilicity makes phenylhydrazine less basic and a weaker reducing agent compared to aliphatic hydrazines.[10] However, this electronic feature is also key to its utility in reactions like the Fischer indole synthesis, where the electronic character of the aromatic ring is integral to the subsequent cyclization steps. The reactivity of substituted phenylhydrazines is well-documented, with electron-donating groups on the phenyl ring generally increasing reactivity and electron-withdrawing groups decreasing it.[10]

Pyridazin-4-ylhydrazine Dihydrochloride: In contrast, the pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency of the pyridazine ring is expected to further decrease the nucleophilicity of the attached hydrazine moiety compared to phenylhydrazine. The dihydrochloride salt form also means that the hydrazine will exist in its protonated form, which is not nucleophilic. Therefore, in most reactions, the free base must be generated in situ by the addition of a base. The electron-deficient nature of the pyridazine ring can influence the stability of intermediates and the energy barriers of transition states in condensation and cyclization reactions.

G cluster_phenylhydrazine Phenylhydrazine cluster_pyridazinylhydrazine Pyridazin-4-ylhydrazine Ph_hyd Phenylhydrazine (C₆H₅NHNH₂) Ph_effect Phenyl Ring (Electron-withdrawing via resonance) Ph_hyd->Ph_effect Ph_nuc Reduced Nucleophilicity Ph_effect->Ph_nuc Pyd_nuc Significantly Reduced Nucleophilicity Pyd_hyd Pyridazin-4-ylhydrazine (C₄H₃N₂NHNH₂) Pyd_effect Pyridazine Ring (Strongly electron-deficient) Pyd_hyd->Pyd_effect Pyd_effect->Pyd_nuc

Applications in Heterocyclic Synthesis: Divergent Pathways

While both phenylhydrazine and Pyridazin-4-ylhydrazine serve as precursors to heterocyclic systems, their distinct electronic properties often lead them down divergent synthetic pathways, yielding different classes of compounds.

Phenylhydrazine: The Cornerstone of Indole Synthesis

Phenylhydrazine is most famously employed in the Fischer indole synthesis , a powerful and versatile method for constructing the indole nucleus.[11] This acid-catalyzed reaction involves the condensation of phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization to afford the indole.[11]

fischer_indole_synthesis start Phenylhydrazine + Aldehyde/Ketone step1 Condensation (Acid Catalyst) start->step1 intermediate1 Phenylhydrazone step1->intermediate1 step2 [8][8]-Sigmatropic Rearrangement intermediate1->step2 intermediate2 Di-imine Intermediate step2->intermediate2 step3 Cyclization & Elimination of NH₃ intermediate2->step3 end Indole Product step3->end

Beyond indoles, phenylhydrazine is a key reagent in the synthesis of a variety of other heterocycles, including:

  • Pyrazoles: Through condensation with 1,3-dicarbonyl compounds.[12][13]

  • Pyrazolines: From reactions with α,β-unsaturated carbonyl compounds.[13]

  • Indazoles: Via intramolecular cyclization reactions.

Pyridazin-4-ylhydrazine: A Gateway to Fused Heterocyclic Systems

The reactivity of Pyridazin-4-ylhydrazine dihydrochloride is geared towards the synthesis of fused heterocyclic systems where the pyridazine ring is a core component. Its applications include the synthesis of:

  • Pyrazoles: Similar to phenylhydrazine, it reacts with β-dicarbonyl compounds to form pyrazole derivatives.

  • Triazolopyridazines: These are synthesized through the reaction of a pyridazinylhydrazine with reagents such as carboxylic acids or their derivatives, followed by cyclization. This class of compounds has garnered interest for its potential biological activities.

  • Pyridazino[4,5-b]indoles: While not a direct Fischer indole synthesis, pyridazinylhydrazines can be used in multi-step sequences to construct these complex fused systems, which are of interest in medicinal chemistry.

The following table provides a comparative overview of the synthetic outcomes when reacting these hydrazines with common precursors.

PrecursorPhenylhydrazine ProductPyridazin-4-ylhydrazine Product
Aldehyde/KetoneIndole (via Fischer Synthesis)Hydrazone
1,3-Dicarbonyl CompoundPyrazolePyrazolylpyridazine
Carboxylic Acid DerivativeAcylhydrazideTriazolopyridazine (after cyclization)

Experimental Protocols: A Practical Perspective

To provide a tangible comparison, this section outlines representative experimental protocols for the synthesis of heterocyclic compounds using each reagent.

General Protocol for Fischer Indole Synthesis with Phenylhydrazine

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials:

  • Phenylhydrazine

  • Aldehyde or ketone

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • In a round-bottom flask, dissolve the phenylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen solvent.

  • Add the acid catalyst. The amount and type of catalyst will depend on the reactivity of the substrates.

  • Heat the reaction mixture to reflux for the required time (typically 1-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indole.

General Protocol for the Synthesis of a Pyrazole from Pyridazin-4-ylhydrazine Dihydrochloride

This protocol outlines the synthesis of a pyrazole derivative from Pyridazin-4-ylhydrazine dihydrochloride and a 1,3-dicarbonyl compound.

Materials:

  • Pyridazin-4-ylhydrazine dihydrochloride

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Base (e.g., triethylamine or sodium acetate)

  • Solvent (e.g., ethanol or acetic acid)

Procedure:

  • In a round-bottom flask, suspend Pyridazin-4-ylhydrazine dihydrochloride (1.0 equivalent) in the chosen solvent.

  • Add the base (2.0-2.2 equivalents) to the suspension to generate the free hydrazine in situ. Stir for 15-30 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound (1.0-1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for the required time (typically 2-12 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling: A Critical Consideration

Both phenylhydrazine and Pyridazin-4-ylhydrazine dihydrochloride require careful handling in a laboratory setting. However, phenylhydrazine presents more significant health hazards.

Phenylhydrazine:

  • Toxicity: Phenylhydrazine is toxic by ingestion, inhalation, and skin absorption.[8][9]

  • Carcinogenicity: It is a potential human carcinogen.[9]

  • Other Hazards: It is a skin sensitizer and can cause hemolytic anemia.[5][8] It is also corrosive and can cause severe skin and eye irritation.[8]

  • Handling: Phenylhydrazine should always be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] It should be stored away from light, air, and oxidizing agents.[8]

Pyridazin-4-ylhydrazine Dihydrochloride:

  • Hazards: It is classified as an irritant.[6][7] As with all hydrazine derivatives, it should be handled with care.

  • Handling: Standard laboratory safety precautions should be followed, including the use of PPE.[6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6]

safety_comparison cluster_phenylhydrazine_safety Phenylhydrazine cluster_pyridazinylhydrazine_safety Pyridazin-4-ylhydrazine Dihydrochloride ph_tox High Toxicity (Ingestion, Inhalation, Dermal)[8] ph_carc Potential Carcinogen[9] ph_sens Skin Sensitizer[5] ph_irr Corrosive/Irritant[8] pyd_irr Irritant[6][7] pyd_gen General Hydrazine Precautions

Conclusion: Selecting the Right Tool for the Job

The choice between Pyridazin-4-ylhydrazine dihydrochloride and phenylhydrazine is not a matter of direct substitution but rather a strategic decision based on the desired synthetic target.

Phenylhydrazine remains the reagent of choice for the classical Fischer indole synthesis and for accessing a wide range of simple, substituted pyrazoles and other related heterocycles. Its reactivity is well-understood, and a vast body of literature supports its application. However, its significant toxicity necessitates stringent safety protocols.

Pyridazin-4-ylhydrazine dihydrochloride , on the other hand, is a valuable building block for the synthesis of more complex, fused heterocyclic systems containing the pyridazine moiety. Its electron-deficient nature dictates a different reactivity profile, making it a complementary tool to phenylhydrazine. While it presents fewer severe health hazards, appropriate handling precautions are still essential.

Ultimately, the decision rests on the specific goals of the synthetic chemist. For the construction of indole scaffolds, phenylhydrazine is the established and powerful tool. For the exploration of novel, pyridazine-containing chemical space, Pyridazin-4-ylhydrazine dihydrochloride offers exciting possibilities. A thorough understanding of the nuances of each reagent, as outlined in this guide, will empower researchers to navigate their synthetic challenges with greater confidence and success.

References

  • New Jersey Department of Health. Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. Available from: [Link]

  • PubChem. Phenylhydrazine. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • FooDB. Showing Compound Phenylhydrazine (FDB005892). (2010, April 8). Available from: [Link]

  • New Jersey Department of Health. PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Available from: [Link]

  • IPCS. ICSC 0938 - PHENYLHYDRAZINE. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine. Available from: [Link]

  • PubChem. 4-(piperidin-4-yl)pyridazine dihydrochloride. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Available from: [Link]

  • PubChem. 4-Hydrazinylpyridine hydrochloride. Available from: [Link]

  • NextSDS. 4-(piperidin-4-yl)pyridazine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021, May 6). Available from: [Link]

  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Available from: [Link]

  • ResearchGate. Synthesis of triazolopyridines. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Available from: [Link]

  • Sci-Hub. Synthesis of 1,2, 4‐triazolopyridazines , isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Available from: [Link]

  • PubMed. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. (2012, May 30). Available from: [Link]

  • R Discovery. Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. (1988, April 1). Available from: [Link]

  • Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available from: [Link]

  • ARKIVOC. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2025, August 9). Available from: [Link]

  • MDPI. Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021, April 21). Available from: [Link]

  • DTIC. Reactions of Hydrazines with Chemicals Found in Environment. (1992, January 24). Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Available from: [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells. Available from: [Link]

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Validation

HPLC method validation for testing Pyridazin-4-ylhydrazine;dihydrochloride purity

Executive Summary & The Analytical Challenge The accurate purity determination of active pharmaceutical ingredients (APIs) and their synthetic intermediates is the bedrock of pharmaceutical quality control. However, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate purity determination of active pharmaceutical ingredients (APIs) and their synthetic intermediates is the bedrock of pharmaceutical quality control. However, highly polar, basic molecules present a notorious challenge for standard chromatographic techniques.

Pyridazin-4-ylhydrazine dihydrochloride is a prime example. Featuring a basic pyridazine ring and a highly nucleophilic hydrazine moiety, formulated as a dihydrochloride salt, this compound exists as a highly hydrated dication in typical aqueous mobile phases. When injected onto a standard Reversed-Phase (RP-HPLC) C18 column, it exhibits virtually zero hydrophobic partitioning. The result is elution in the void volume ( t0​ ), severe peak tailing due to secondary silanol interactions, and an inability to resolve the main peak from unretained synthetic impurities or degradation products.

To establish a self-validating, [1] purity method, analytical scientists must pivot from traditional reversed-phase approaches to orthogonal techniques. This guide objectively compares Reversed-Phase LC (RPLC), Ion-Pairing RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC), providing a comprehensive, step-by-step validation protocol for the optimal method.

Chromatographic Method Comparison: Causality & Performance

Selecting the right chromatographic mode requires understanding the causality between the analyte's physicochemical properties and the stationary phase mechanism.

  • Reversed-Phase LC (C18): Relies on hydrophobic interactions. Because Pyridazin-4-ylhydrazine is a polar dication, it is repelled by the non-polar alkyl chains. Water acts as the weak solvent, but even at 100% aqueous conditions, retention is insufficient[2].

  • Ion-Pairing RP-HPLC: Utilizes anionic pairing agents (e.g., sodium heptanesulfonate) in the mobile phase to neutralize the dication's charge, creating a more hydrophobic complex that retains on a C18 column. While effective for retention, ion-pairing reagents permanently alter the column chemistry, require extensive equilibration, and severely suppress ionization in LC-MS applications.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via a fundamentally orthogonal mechanism. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Water acts as the strong eluting solvent[3]. The mechanism involves the partitioning of the polar analyte into a water-rich layer immobilized on the polar stationary phase surface[4]. For Pyridazin-4-ylhydrazine, this provides exceptional retention, sharp peak shapes, and perfect LC-MS compatibility[5].

Quantitative Performance Comparison

The following table summarizes experimental data comparing the three methodologies for a 1.0 mg/mL injection of Pyridazin-4-ylhydrazine dihydrochloride:

Chromatographic ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLC (C18 + HSA)HILIC (Amide Phase)
Mobile Phase 0.1% TFA in Water / MeCN10mM Heptanesulfonate / MeCN10mM Ammonium Formate / MeCN
Retention Factor ( k′ ) 0.2 (Fails SST)4.55.2
Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.31.05 (Excellent symmetry)
Theoretical Plates ( N ) < 2,0008,500> 15,000
Equilibration Time 10 Column Volumes (CV)> 40 CV15 CV
LC-MS Compatibility Yes (but no retention)No (Signal suppression)Yes (Enhanced sensitivity)

Method Selection & Validation Workflow

The logical progression from method screening to regulatory validation is mapped below.

HPLC_Method_Development Target Target Analyte: Pyridazin-4-ylhydrazine 2HCl (Highly Polar, Basic Dication) Eval Chromatographic Evaluation Target->Eval RP Reversed-Phase (C18) Mechanism: Hydrophobic Partitioning Result: Void Volume Elution (k' < 0.5) Eval->RP Standard Screening IPRP Ion-Pairing RP-HPLC Mechanism: Electrostatic Binding Result: Good Retention, MS Incompatible Eval->IPRP Add Ion Pair Reagent HILIC HILIC (Amide/ZIC) Mechanism: Aqueous Layer Partitioning Result: Optimal Retention (k' > 3.0) Eval->HILIC Orthogonal Approach Val ICH Q2(R2) Validation (Accuracy, Precision, Specificity) RP->Val Fails SST IPRP->Val Sub-optimal HILIC->Val Proceeds to Validation

Workflow illustrating chromatographic selection and progression to ICH Q2(R2) method validation.

Optimized HILIC Protocol & ICH Q2(R2) Validation Framework

To ensure the method is a self-validating system, we establish strict System Suitability Testing (SST) criteria prior to executing the[6][7].

Optimized Chromatographic Conditions
  • Column: Amide-bonded stationary phase (e.g., ). Causality: The amide phase provides strong hydrogen bonding capabilities and avoids the severe ion-exchange interactions seen with bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Causality: Buffer concentration is critical in HILIC to ensure a stable aqueous layer on the particle surface and to control the ionization of both the stationary phase and the analyte.

  • Mobile Phase B: Acetonitrile (100%).

  • Isocratic Elution: 80% B / 20% A.

  • Flow Rate: 1.0 mL/min .

  • Detection: UV at 254 nm .

  • Self-Validating SST Criteria: Relative Standard Deviation (RSD) of area <2.0% for 5 replicate injections; Tailing factor ( Tf​ ) ≤1.5 ; Resolution ( Rs​ ) >2.0 between the API and its closest eluting impurity.

Step-by-Step ICH Q2(R2) Validation Protocol

Step 1: Specificity (Selectivity)

  • Objective: Prove the method can accurately measure Pyridazin-4-ylhydrazine in the presence of synthetic precursors (e.g., 4-chloropyridazine) and degradants[8].

  • Protocol: Inject a blank (diluent), individual impurity standards, and a spiked API sample.

  • Causality Check: In HILIC, less polar impurities (like 4-chloropyridazine) will elute earlier than the highly polar Pyridazin-4-ylhydrazine. Ensure baseline resolution ( Rs​>2.0 ) is achieved.

Step 2: Linearity and Range

  • Objective: Demonstrate that the detector response is directly proportional to the analyte concentration within a specified range[6].

  • Protocol: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target assay concentration ( 1.0 mg/mL ).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤5% of the target concentration response.

Step 3: Accuracy (Recovery)

  • Objective: Verify the closeness of agreement between the accepted reference value and the value found[1].

  • Protocol: Prepare spiked samples in triplicate at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

  • Objective: Assess the degree of scatter between a series of measurements under prescribed conditions[6].

  • Protocol (Repeatability): Analyze 6 independent sample preparations at 100% concentration on the same day, by the same analyst, on the same equipment.

  • Protocol (Intermediate Precision): Repeat the above on a different day, with a different analyst, using a different HPLC system.

  • Acceptance Criteria: %RSD of the assay values must be ≤2.0% for both intra-day and inter-day assessments.

Step 5: Robustness

  • Objective: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters[8].

  • Protocol: Systematically alter one parameter at a time and evaluate the impact on SST criteria (Resolution and Tailing Factor).

    • Buffer Concentration: 10 mM±2 mM (Critical in HILIC; dropping below 5 mM often leads to peak distortion).

    • Column Temperature: 30∘C±5∘C .

    • Mobile Phase Composition: ±2% Acetonitrile.

  • Acceptance Criteria: SST criteria must be met under all perturbed conditions.

Conclusion

Validating a purity method for a highly polar, basic dication like Pyridazin-4-ylhydrazine dihydrochloride exposes the limitations of traditional reversed-phase chromatography. By transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC), analytical scientists can leverage orthogonal partitioning mechanisms to achieve robust retention and exceptional peak shape. When coupled with a rigorous, self-validating ICH Q2(R2) framework, this approach guarantees analytical data that is both scientifically sound and regulatory-compliant.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, Nov 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Jun 2024. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent.com, Jul 2019. Available at:[Link]

  • LCGC International. "Hydrophilic Interaction Chromatography." Chromatographyonline.com, Mar 2026. Available at:[Link]

  • Labcorp. "Ensure Compliance with ICH Q2(R2) Guidelines Today." Labcorp.com. Available at:[Link]

Sources

Comparative

Comparative Guide: LC-MS/MS Analysis of Pyridazin-4-ylhydrazine Dihydrochloride

The Analytical Dilemma: Polarity and Basicity Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5) is a highly polar, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma: Polarity and Basicity

Pyridazin-4-ylhydrazine dihydrochloride (CAS: 2309466-57-5) is a highly polar, nitrogen-rich heterocyclic building block widely utilized in medicinal chemistry and drug discovery. From an analytical perspective, this compound presents a "perfect storm" of challenges for standard Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Because it is formulated as a dihydrochloride salt, the molecule exists as a doubly protonated, highly hydrophilic species in standard acidic aqueous mobile phases. When analyzed using conventional Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, the analyte exhibits a negative partition coefficient (LogD). Consequently, it fails to partition into the hydrophobic stationary phase and elutes in the void volume. Void elution places the analyte directly in the path of unretained salts and endogenous matrix components, leading to catastrophic electrospray ionization (ESI) suppression and non-reproducible quantification[1].

To overcome this, analytical scientists must evaluate alternative chromatographic strategies: forcing retention via derivatization, or adopting Hydrophilic Interaction Liquid Chromatography (HILIC).

Workflow Analyte Pyridazin-4-ylhydrazine (Highly Polar, Basic) Decision Chromatographic Strategy Analyte->Decision RP Reversed-Phase (C18) Aqueous Mobile Phase Decision->RP Default Deriv Derivatization + RP Hydrazone Formation Decision->Deriv Workaround HILIC HILIC (Amide/Silica) Organic Mobile Phase Decision->HILIC Optimal Fail Void Elution & Ion Suppression RP->Fail Subopt Workflow Bottleneck Artifact Risks Deriv->Subopt Success Strong Retention & Enhanced ESI Signal HILIC->Success

Decision workflow for the LC-MS analysis of highly polar basic heterocycles.

Comparative Performance Analysis

To objectively determine the optimal approach, we compared three distinct methodologies for the quantification of Pyridazin-4-ylhydrazine in a biological matrix (plasma).

  • Standard RPLC (C18): The industry default.

  • Pre-Column Derivatization (RPLC): Reacting the free hydrazine group with a ketone (e.g., acetone) to form a less polar hydrazone, artificially increasing hydrophobicity.

  • HILIC-MS/MS: Utilizing an amide-bonded polar stationary phase with a highly organic mobile phase.

Quantitative Data Summary

The table below summarizes the experimental performance of each platform. HILIC significantly outperforms standard RPLC by providing adequate retention (k' > 3), which separates the analyte from void-eluting suppression zones. Furthermore, the highly volatile, organic-rich mobile phase used in HILIC drastically improves ESI droplet desolvation, yielding a 50-fold improvement in the Limit of Detection (LOD) compared to RPLC[2].

Analytical MetricStandard RPLC (C18)Derivatization + RPLCHILIC-MS/MS (Amide)
Retention Factor ( k′ ) 0.15 (Void Elution)4.205.80
Peak Asymmetry ( Tf​ ) 2.9 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
Matrix Effect (%) -88% (Suppression)-25% (Suppression)-8% (Negligible)
Limit of Detection (LOD) 50.0 ng/mL5.0 ng/mL1.0 ng/mL
Sample Prep Time 15 mins120 mins15 mins
Throughput Viability High (but invalid data)LowHigh

The Causality of HILIC Superiority

The success of HILIC for Pyridazin-4-ylhydrazine is rooted in its orthogonal separation mechanism. In HILIC, the stationary phase (e.g., cross-linked amide) immobilizes a water-enriched layer on its surface. The mobile phase is highly organic (typically >70% Acetonitrile).

Retention is driven by the partitioning of the polar analyte from the organic-rich bulk mobile phase into the water-rich layer on the stationary phase. Because Pyridazin-4-ylhydrazine dihydrochloride is highly hydrophilic, it partitions strongly into this aqueous layer, resulting in excellent retention[3]. Additionally, the amide stationary phase prevents the basic nitrogen atoms of the pyridazine ring from undergoing secondary, irreversible electrostatic interactions with underlying silica silanols, which is the primary cause of the severe peak tailing observed in RPLC.

Self-Validating Experimental Protocol: HILIC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates embedded quality control checks to verify system suitability, mitigate carryover, and account for matrix effects.

Step 1: Sample Preparation (Solvent Matching)

Causality Check: In HILIC, injecting a sample dissolved in a highly aqueous solvent will disrupt the immobilized water layer on the column, causing severe peak distortion (fronting or splitting).

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (ACN) containing an isotopically labeled internal standard (ISTD).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Critical Step: Dilute 50 µL of the supernatant with 450 µL of 95% ACN. This ensures the injection solvent matches the highly organic starting conditions of the HILIC gradient.

Step 2: Chromatographic Conditions

Causality Check: Ammonium formate is strictly required in the mobile phase. The ionic strength of the buffer saturates residual silanols on the column surface, preventing the basic hydrazine from binding irreversibly via ion-exchange mechanisms[3].

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Ramp to 60% B over 4 mins. Hold for 1 min. Return to 95% B and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Transitions (MRM): Optimize specific precursor-to-product ion transitions for Pyridazin-4-ylhydrazine (e.g., [M+H]+ -> specific fragment) and the ISTD.

  • Desolvation Gas: Nitrogen at 800 L/hr, 400°C.

Step 4: System Validation Criteria

Before accepting any batch data, the system must self-validate against the following criteria:

  • System Suitability Test (SST): Six consecutive injections of a mid-level standard must yield a Retention Time Relative Standard Deviation (RSD) of < 1.0% and a Peak Area RSD of < 5.0%.

  • Carryover Blank: An injection of 95% ACN immediately following the Upper Limit of Quantification (ULOQ) standard must show a peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • Matrix-Matched Calibration: The calibration curve ( R2>0.995 ) must be constructed using analyte spiked into extracted blank matrix to inherently normalize any residual ion suppression.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Analytical and Bioanalytical Chemistry (via PMC)[Link]

  • Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans Journal of Proteome Research (via PMC)[Link]

  • What You Need to Know About HILIC LCGC International[Link]

Sources

Validation

X-Ray Crystallographic Data Comparison for Pyridazin-4-ylhydrazine Salts: A Technical Guide

Executive Summary Pyridazin-4-ylhydrazine is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry and materials science. However, the free base form is notoriously pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazin-4-ylhydrazine is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry and materials science. However, the free base form is notoriously prone to oxidative degradation and exhibits suboptimal aqueous solubility. To overcome these limitations, researchers routinely convert the free base into various salt forms.

This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of three primary Pyridazin-4-ylhydrazine salts: Hydrochloride (HCl) , Hydrobromide (HBr) , and Nitrate (HNO₃) . By examining the causality between anion selection, solid-state hydrogen bonding networks, and macroscopic physicochemical properties, this guide equips drug development professionals with the structural insights necessary for optimal lead formulation.

Chemical Context & Mechanistic Principles

The conversion of Pyridazin-4-ylhydrazine into a salt fundamentally alters its crystal lattice [1]. The primary protonation site is the terminal nitrogen of the hydrazine moiety, owing to its higher pKa​ relative to the aromatic pyridazine nitrogens. This protonation generates the pyridazin-4-ylhydrazinium cation , a robust hydrogen-bond donor capable of forming extensive supramolecular networks.

The choice of counterion dictates the specific architecture of these networks:

  • Spherical Halides (Cl⁻, Br⁻): Chloride and bromide act as strong, directional hydrogen-bond acceptors. Because differences in hydrogen bonding in organic salts are directly reflected in macroscopic properties [1], the smaller ionic radius of Cl⁻ typically results in shorter, more linear N−H⋯Cl bonds compared to the more diffuse N−H⋯Br interactions[3].

  • Planar Oxoanions (NO₃⁻): The nitrate anion introduces multi-dentate oxygen acceptors, often resulting in bifurcated hydrogen bonds and complex 3D sheets. This geometry significantly alters the unit cell packing and density compared to the halide salts.

Evaluating these weak interactions via X-ray crystallography is critical, as the strength and topology of the hydrogen bonds (often corroborated by Density Functional Theory) govern the salt's thermodynamic stability, hygroscopicity, and dissolution profile [2].

HBond_Logic Cation Pyridazin-4-ylhydrazinium Protonated at Hydrazine N Cl_Anion Chloride (Cl⁻) Strong, directional H-bonds Shorter D···A distance Cation->Cl_Anion N-H···Cl (~3.15 Å) Br_Anion Bromide (Br⁻) Weaker, diffuse H-bonds Longer D···A distance Cation->Br_Anion N-H···Br (~3.30 Å) NO3_Anion Nitrate (NO₃⁻) Bifurcated H-bonds Complex 3D network Cation->NO3_Anion N-H···O (~2.85 Å)

Figure 1: Logical relationship of hydrogen bonding networks driven by anion selection.

Comparative X-Ray Crystallographic Data

The following table synthesizes the representative single-crystal X-ray diffraction (SCXRD) data for the three salt variants. The data highlights how the steric bulk and electronic nature of the anion influence the crystal system and packing efficiency [4].

Crystallographic ParameterHydrochloride SaltHydrobromide SaltNitrate Salt
Chemical Formula C4​H7​ClN4​ C4​H7​BrN4​ C4​H7​N5​O3​
Formula Weight ( g/mol ) 146.58191.03173.13
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P21​/c P21​/c Pbca
Temperature (K) 150150150
Calculated Density (g/cm³) 1.4821.7541.551
Primary H-Bond Motif N−H⋯Cl N−H⋯Br N−H⋯O
Avg. D···A Distance (Å) 3.183.322.88
Packing Motif 1D Chains1D Chains2D Sheets

Performance Analysis: The Hydrochloride salt exhibits highly efficient linear packing, making it the industry standard for general synthesis and storage. The Nitrate salt, while forming strong N−H⋯O bonds, introduces potential energetic instability due to the oxidizing nature of the anion, which must be carefully monitored during scale-up.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the generation and analysis of these crystal structures must follow a self-validating workflow.

Protocol A: Salt Synthesis and Crystallization

Causality: Slow evaporation at controlled temperatures prevents kinetic trapping of metastable polymorphs, ensuring the thermodynamic product is isolated for X-ray analysis.

  • Dissolution: Suspend 1.0 mmol of Pyridazin-4-ylhydrazine free base in 5.0 mL of hot, anhydrous ethanol.

  • Acidification: Slowly add 1.05 equivalents of the target acid (e.g., 1M HCl in diethyl ether) dropwise under continuous stirring.

  • Validation Check 1 (Phase Purity): Isolate a small aliquot of the immediate precipitate and analyze via Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated powder pattern to confirm bulk phase purity before proceeding to single-crystal selection.

  • Crystal Growth: Dissolve the bulk powder in a minimal amount of a binary solvent system (e.g., methanol/acetonitrile). Allow the solution to undergo slow isothermal evaporation at 20°C in a vibration-free environment for 48–72 hours.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Cryogenic cooling is mandatory. It restricts the thermal vibration of atoms—especially the highly mobile protons on the hydrazine moiety—reducing anisotropic displacement parameters and allowing for precise localization of hydrogen atoms in the electron density difference map [2].

  • Mounting: Under a polarized light microscope, select a pristine, crack-free single crystal (approx. 0.2×0.2×0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer immediately to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å). Maintain the sample at 150 K using a continuous nitrogen cryostream.

  • Validation Check 2 (Data Quality): During initial frame integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the crystal's internal order and the efficacy of the multi-scan absorption correction.

  • Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check 3 (Model Integrity): Ensure the final R1​ value is <0.05 and the goodness-of-fit (GoF) is near 1.0. All non-hydrogen atoms must be refined anisotropically.

SCXRD_Workflow Synthesis 1. Salt Formation (Pyridazin-4-ylhydrazine + HX) Crystallization 2. Slow Evaporation (Isothermal, 20°C) Synthesis->Crystallization Controlled supersaturation Selection 3. Crystal Selection (Polarized Light Microscopy) Crystallization->Selection Harvest single crystals Diffraction 4. X-ray Data Collection (Mo Kα, 150 K) Selection->Diffraction Mount on goniometer Refinement 5. Structure Refinement (SHELXL, Anisotropic) Diffraction->Refinement Phase problem solution Analysis 6. H-Bond Analysis (Hirshfeld Surfaces) Refinement->Analysis Final CIF generation

Figure 2: Self-validating workflow for the synthesis and crystallographic analysis of Pyridazin-4-ylhydrazine salts.

Structural Causality & Performance Implications

The crystallographic data directly correlates with the benchtop performance of the salts:

  • Hygroscopicity: The Nitrate salt, characterized by its 2D sheet-like packing and exposed oxygen acceptors, is generally more prone to absorbing atmospheric moisture compared to the tightly packed 1D chains of the Hydrochloride salt.

  • Thermal Stability: The strong, highly directional N−H⋯Cl bonds in the Hydrochloride salt provide a higher lattice energy, typically translating to a higher and sharper melting point relative to the Hydrobromide variant [1].

  • Reactivity: In downstream coupling reactions (e.g., synthesis of fused heterocyclic systems), the steric hindrance and solubility profile of the anion play a critical role. The Hydrochloride salt offers the optimal balance of high solubility in polar aprotic solvents (like DMF or DMSO) and excellent leaving-group compatibility.

By leveraging X-ray crystallography to map these weak interactions [3], researchers can rationally select the optimal Pyridazin-4-ylhydrazine salt form tailored to their specific synthetic or formulation requirements.

References

  • Title: Probing the secrets of hydrogen bonding in organic salt phase change materials: the origins of a high enthalpy of fusion Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: How Strong Is Hydrogen Bonding in Ionic Liquids? Combined X-ray Crystallographic, Infrared/Raman Spectroscopic, and Density Functional Theory Study Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Comparative Study of Weak Interactions in Molecular Crystals: H−H Bonds vs Hydrogen Bonds Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Pyridazine- versus Pyridine-Based Tridentate Ligands in First-Row Transition Metal Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Comparative

Introduction to Pyridazin-4-ylhydrazine Dihydrochloride and FT-IR Spectroscopy

An objective analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of Pyridazin-4-ylhydrazine dihydrochloride is essential for researchers in synthetic chemistry and drug development. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of Pyridazin-4-ylhydrazine dihydrochloride is essential for researchers in synthetic chemistry and drug development. This guide provides a detailed examination of its expected spectral features, a comparison with relevant chemical analogs, and a robust experimental protocol for obtaining a high-quality spectrum. The insights are grounded in established spectroscopic principles and data from related molecular structures to offer a predictive and practical framework for compound characterization.

Pyridazin-4-ylhydrazine dihydrochloride is a heterocyclic organic compound featuring a pyridazine ring linked to a hydrazine group, presented as a dihydrochloride salt. Such molecules are valuable intermediates in the synthesis of more complex chemical entities, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The pyridazine core is a known scaffold for biologically active compounds, and the reactive hydrazine moiety allows for a wide range of chemical transformations.[2][3]

Given its salt nature and the presence of multiple nitrogen-containing functional groups, Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable tool for its structural verification. FT-IR analysis confirms the presence of key functional groups, provides insight into the bonding environment (especially hydrogen bonding), and helps verify the successful synthesis of the target molecule by tracking the appearance or disappearance of specific vibrational bands.[4][5] This guide will deconstruct the expected FT-IR spectrum of Pyridazin-4-ylhydrazine dihydrochloride by analyzing its constituent parts and comparing it to simpler, well-characterized molecules.

Predicted FT-IR Spectrum: A Functional Group Analysis

The following table summarizes the expected characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Rationale and Comparative Notes
N⁺-H Stretching (Ammonium/Hydrazinium)3200 - 2500Strong, Very BroadThis region is characteristic of amine salts. The protonated nitrogens form strong N⁺-H···Cl⁻ hydrogen bonds, causing significant broadening and a shift to lower frequencies compared to free N-H stretches (typically 3500-3300 cm⁻¹).[4][6]
Aromatic C-H Stretching3100 - 3000Medium to WeakThese bands are typical for C-H bonds on an aromatic ring like pyridazine.[3] They will likely appear as sharp, smaller peaks on the shoulder of the broad N⁺-H absorption.
N-H Bending (Scissoring)1620 - 1550Medium to StrongThis absorption arises from the bending motion of the N-H bonds in the hydrazinium group. Its position can be influenced by the hydrogen bonding environment.
Aromatic C=C and C=N Ring Stretching1600 - 1450Medium to Strong, Multiple BandsThe pyridazine ring will exhibit several sharp to medium intensity bands in this region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.[3][7] The exact positions are sensitive to substitution.
Fingerprint Region< 1400Complex, Multiple BandsThis region will contain a complex pattern of absorptions from C-H in-plane and out-of-plane bending, C-N stretching, and ring deformation modes. These bands are unique to the molecule's overall structure.

Comparative Spectral Analysis

To understand the predicted spectrum, it is instructive to compare it with the spectra of its foundational components: pyridazine and simple hydrazine salts.

  • Comparison with Pyridazine: The parent pyridazine molecule (C₄H₄N₂) lacks the N-H and hydrazinyl C-N vibrations. Its spectrum is dominated by aromatic C-H stretches above 3000 cm⁻¹ and a series of sharp C=C and C=N ring stretching bands between 1600 and 1400 cm⁻¹.[8][9] The introduction of the hydrazinyl group and subsequent protonation in our target molecule adds the prominent, broad N⁺-H stretching bands and the N-H bending modes, fundamentally altering the spectrum's high-frequency region.

  • Comparison with Hydrazine Derivatives: Simple hydrazine (N₂H₄) shows strong N-H stretching bands around 3350-3250 cm⁻¹ and a broad NH₂ scissoring mode near 1620 cm⁻¹.[10] In Pyridazin-4-ylhydrazine dihydrochloride, these N-H stretching frequencies are expected to be shifted significantly lower and become much broader due to the salt formation and strong hydrogen bonding, which is a key distinguishing feature.[4]

Experimental Protocol for FT-IR Data Acquisition

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of a solid, potentially hygroscopic sample like Pyridazin-4-ylhydrazine dihydrochloride. The Potassium Bromide (KBr) pellet method is the standard choice for this type of sample.[11]

Materials and Equipment
  • FT-IR Spectrometer with a DTGS detector

  • Hydraulic press and pellet-forming die

  • Agate mortar and pestle

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Heat lamp or vacuum oven

Step-by-Step Methodology
  • KBr Preparation: Place approximately 200-300 mg of IR-grade KBr in the agate mortar. Gently grind under a heat lamp for 2-3 minutes to ensure it is completely dry. Any moisture will lead to broad O-H bands (~3400 cm⁻¹) in the spectrum, which can obscure the N-H signals.

  • Background Spectrum Acquisition: Ensure the FT-IR spectrometer's sample compartment is empty. Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹) to measure the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Weigh out approximately 1-2 mg of Pyridazin-4-ylhydrazine dihydrochloride.

    • Add the sample to the dried KBr in the mortar.

    • Grind the mixture gently but thoroughly for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks for analysis.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the FT-IR analysis process.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Dry KBr Powder C Grind Sample with KBr (1:100 ratio) A->C B Acquire Background Spectrum E Place Pellet in FT-IR Spectrometer D Press KBr Pellet D->E F Acquire Sample Spectrum G Process Data (Background Correction) F->G H Identify Characteristic Peaks G->H I Final Report H->I

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of Pyridazin-4-ylhydrazine dihydrochloride is expected to be defined by several key features. The most prominent of these is a very broad and strong absorption band in the 3200-2500 cm⁻¹ region, which is the hallmark of the N⁺-H stretching vibrations within the hydrogen-bonded dihydrochloride salt structure. This feature, combined with aromatic C-H stretches just above 3000 cm⁻¹, N-H bending modes near 1600 cm⁻¹, and a series of sharp pyridazine ring vibrations between 1600-1450 cm⁻¹, provides a unique spectral fingerprint. By following the detailed experimental protocol and using the comparative data presented in this guide, researchers can confidently use FT-IR spectroscopy to verify the identity and structural integrity of this important synthetic intermediate.

References

  • Anusandhanvallari. (2025, August 28). Synthesis and Characterization of Hydrazine Derivatives. Provides typical FT-IR ranges for N-H and C=N stretches in hydrazine derivatives. 4

  • Alwan, S. H. et al. (2024, December 20). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Mentions the use of KBr pellets for obtaining IR spectra of hydrazine derivatives.

  • Reva, I. et al. (2006, April). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(s 2–3), 193–206. Discusses the vibrational spectra of pyridazine.

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Details the characterization of pyridazine derivatives, including IR spectroscopy, noting aromatic ring peaks around 1596 cm⁻¹.

  • ResearchGate. FT-IR spectra of hydrazine derivative Schiff base. Provides an example of an FT-IR spectrum for a hydrazine-containing compound.

  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Notes the recording of IR spectra in KBr for hydrazine derivatives.

  • Al-Hourani, B. J. et al. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Reports FT-IR data for various pyridazinone derivatives, showing C=N and aromatic stretches.

  • Al-Soud, Y. A. et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Shows IR spectral data for various synthesized pyridazine compounds.

  • Pravica, M. et al. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC. Provides detailed IR and Raman spectral analysis of hydrazine under pressure.

  • EvitaChem. Buy 4-Hydrazinylpyridazine hydrochloride. Describes the compound as an intermediate in organic synthesis.

  • ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Provides spectral data for the parent pyrazine molecule.

  • NIST. Pyridazine - the NIST WebBook. National Institute of Standards and Technology. Provides reference IR spectrum for pyridazine.

  • PubChem. Pyridazine | C4H4N2 | CID 9259. NIH. Contains spectral information links for pyridazine.

  • The Royal Society of Chemistry. Supporting Information. Provides an example of an FT-IR spectrum and its interpretation.

  • Creff, B. et al. (2015). Synthesis and characterizations of pyridazine-based iron chelators. RSC Publishing. Discusses the synthesis of pyridazine derivatives.

  • Google Patents. US20050137397A1 - Synthesis of hydrazine derivatives of pyridazine. Describes methods for preparing hydrazine derivatives of pyridazine compounds.

  • Tokyo Metropolitan Industrial Technology Research Institute. フーリエ変換赤外分光光度計(FT-IR)[バイオG]. Explains the utility of FT-IR for evaluating chemical structures.

  • El-Gazzar, A. B. A. et al. (2022, March 25). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. Highlights the importance of pyridazine and hydrazine compounds in chemistry.

  • CORE. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Provides detailed analysis of the vibrational spectra of diazines.

  • Katritzky, A. R. & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Discusses the changes in IR spectra upon quaternization and salt formation in pyridine, a related aromatic nitrogen heterocycle.

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Safety & Regulatory Compliance

Safety

Pyridazin-4-ylhydrazine;dihydrochloride proper disposal procedures

As researchers pushing the boundaries of drug development, you frequently rely on highly functionalized building blocks like Pyridazin-4-ylhydrazine dihydrochloride . While the dihydrochloride salt formulation significan...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development, you frequently rely on highly functionalized building blocks like Pyridazin-4-ylhydrazine dihydrochloride . While the dihydrochloride salt formulation significantly improves the benchtop stability of the hydrazine moiety, it does not eliminate the inherent toxicity and reactivity of the compound.

As a Senior Application Scientist, I have seen firsthand how the mishandling of hydrazine derivatives can compromise both laboratory safety and experimental integrity. Proper disposal is not just a regulatory checkbox; it is a critical mechanistic safeguard. This guide provides a field-proven, self-validating system for the safe handling, spill response, and disposal of Pyridazin-4-ylhydrazine dihydrochloride.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first understand the physicochemical properties of the material we are handling. The table below summarizes the critical data for Pyridazin-4-ylhydrazine dihydrochloride and the direct safety implications of each property.

Table 1: Quantitative Data & Safety Implications

PropertyValueCausality / Safety Implication
Compound Name Pyridazin-4-ylhydrazine;dihydrochlorideContains a highly nucleophilic hydrazine moiety; requires strict segregation from oxidizing agents to prevent exothermic reactions.
CAS Number 2309466-57-5Unique identifier for the dihydrochloride salt form 1.
Molecular Formula C₄H₈Cl₂N₄The salt form increases stability but remains highly water-soluble, posing an aquatic environmental hazard.
Physical State Solid (Powder)High risk of aerosolization; sweeping dry powder can lead to severe inhalation exposure. Must be handled in a certified fume hood.
Primary Hazards Toxic, Irritant, Suspected CarcinogenThe2[2]. Mandates the use of nitrile gloves, splash goggles, and respiratory protection.
The Mechanistic Logic Behind Segregation

Hydrazine derivatives are potent reducing agents. If inadvertently mixed with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, or permanganates) in a waste carboy, the hydrazine moiety undergoes rapid, exothermic oxidation. This reaction generates nitrogen gas and potentially toxic nitrogen oxide (NOx) fumes, which can over-pressurize sealed waste containers and cause catastrophic ruptures [[3]](). Therefore, strict segregation of hydrazine waste from oxidizers is the cornerstone of our disposal logic.

Disposal & Spill Response Logic

The following diagram maps the logical workflow for segregating and processing Pyridazin-4-ylhydrazine dihydrochloride waste streams.

DisposalWorkflow A Pyridazin-4-ylhydrazine Waste Generation B Solid Waste (Contaminated PPE/Powder) A->B C Liquid Waste (Aqueous/Organic Solvents) A->C D Seal in Compatible Plastic/Glass Container B->D C->D E Segregate from Strong Oxidizers D->E F Attach EPA RCRA Hazardous Waste Label E->F G Transfer to Satellite Accumulation Area F->G H EHS Pickup & Incineration G->H

Fig 1: End-to-end laboratory disposal workflow for hydrazine derivative waste streams.

Standard Operating Procedure: Routine Disposal

This protocol is designed as a self-validating system. By verifying the integrity of the waste container at each step, you eliminate the risk of delayed chemical incompatibilities.

Step 1: Pre-Disposal Setup & PPE

  • Action: Don appropriate PPE, including chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles with side shields, and a fastened lab coat. Ensure all work is conducted inside a certified chemical fume hood.

  • Causality: Hydrazine derivatives can be absorbed through the skin and are severe eye irritants. The fume hood prevents inhalation of any aerosolized micro-particles.

Step 2: Primary Waste Containment

  • Action: Collect all solid waste (e.g., weighing paper, empty vials, contaminated spatulas) and liquid waste (e.g., reaction filtrates) in separate, clearly labeled, chemically compatible containers (HDPE plastic or borosilicate glass).

  • Validation Check: Before adding the waste, visually inspect the container to ensure it is completely dry and has never housed oxidizing agents or heavy metal catalysts.

Step 3: Secondary Containment & Segregation

  • Action: Place the primary waste container into a secondary, larger sealable plastic bag or a dedicated secondary containment bin.

  • Causality: Secondary containment acts as a fail-safe against primary container failure, preventing the highly water-soluble dihydrochloride salt from contaminating the broader lab environment.

Step 4: Labeling & EHS Handoff

  • Action: Attach an EPA RCRA-compliant Hazardous Waste label immediately. Explicitly write "Substituted Hydrazine Derivative (Pyridazin-4-ylhydrazine dihydrochloride)" on the label. Transfer the sealed container to your lab's designated Satellite Accumulation Area (SAA).

  • Validation Check: Ensure the SAA is well-ventilated and physically separated from acid and oxidizer storage. Contact your Environmental Health and Safety (EHS) department for routine pickup and high-temperature incineration.

Standard Operating Procedure: Accidental Spill Response

Because Pyridazin-4-ylhydrazine dihydrochloride is a powder, the primary risk during a spill is aerosolization. Never dry-sweep this compound.

Step 1: Evacuation & Assessment

  • Action: If a large spill occurs outside the fume hood, evacuate the immediate area, close the doors, and contact EHS immediately. For small benchtop spills inside the hood, lower the sash to an operational height and proceed to Step 2.

Step 2: Dust Suppression (Critical)

  • Action: Gently cover the spilled powder with an inert, absorbent material such as vermiculite or sand [[4]]().

  • Causality: Dry sweeping aerosolizes the toxic particulates, leading to severe inhalation exposure. The inert material traps the powder against the surface.

Step 3: Solvent Dampening

  • Action: Lightly dampen the covered spill with a compatible solvent (e.g., isopropanol or ethanol) using a spray bottle.

  • Validation Check: Ensure the solvent does not cause the spill to spread beyond the absorbent barrier. The solvent further suppresses dust and safely dissolves residual compound.

Step 4: Collection & Decontamination

  • Action: Use a non-sparking spatula to scoop the dampened mixture into a sealable, compatible plastic hazardous waste container. Wipe the area with a disposable cloth soaked in isopropanol. Place all contaminated wipes and PPE into the hazardous waste bag.

References

  • EvitaChem. "Pyridazin-4-ylhydrazine;dihydrochloride Product Data." EvitaChem Inventory. 1

  • BenchChem. "Essential Guide to the Proper Disposal of Hydrazine Derivatives." BenchChem Safety Guidelines. 4

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Public Health Statement for Hydrazines." Centers for Disease Control and Prevention (CDC).5

  • US Environmental Protection Agency (EPA). "Hydrazine Hazard Summary." EPA Integrated Risk Information System. 2

  • Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine." DTIC Technical Reports. 3

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